4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
4-methyl-5-(oxiran-2-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLAZVRXBCSLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241583 | |
| Record name | 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255206-68-8 | |
| Record name | 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one: Synthesis, Characterization, and Therapeutic Potential
For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Office Of: Senior Application Scientist
This document provides a comprehensive technical overview of the novel compound 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one . As this molecule is not extensively characterized in peer-reviewed literature, this guide synthesizes foundational chemical data with proposed, scientifically-grounded methodologies for its synthesis, characterization, and biological evaluation. The insights herein are derived from the compound's structural motifs—an isobenzofuranone core and a reactive oxirane ring—which are prevalent in numerous biologically active molecules.
Core Compound Characteristics
The fundamental physicochemical properties of the target compound are summarized below. These values provide the baseline for all subsequent analytical and experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₃ | Calculated |
| Molecular Weight | 190.19 g/mol | Calculated |
| Core Structure | Isobenzofuran-1(3H)-one (Phthalide) | - |
| Key Functional Groups | γ-Lactone, Aromatic Ring, Oxirane (Epoxide) | - |
| Synonyms | 4-methyl-5-(epoxyethyl)isobenzofuran-1(3H)-one | - |
The isobenzofuranone scaffold is a significant pharmacophore present in a variety of natural products with diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1][2][3] The natural product Noscapine, for example, contains an isobenzofuranone moiety and has been investigated for its antitussive and anticancer properties.[4][5][6] The addition of an oxirane (epoxide) ring introduces a site of high reactivity. Epoxides are strained three-membered rings that are susceptible to nucleophilic attack, making them valuable intermediates in organic synthesis and potential covalent modifiers of biological macromolecules.[7][8]
Proposed Synthesis and Characterization Workflow
The synthesis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed workflow is designed for efficiency and amenability to standard laboratory techniques.
Retrosynthetic Analysis & Proposed Synthetic Pathway
A plausible retrosynthetic pathway involves the formation of a vinyl-substituted isobenzofuranone intermediate, followed by selective epoxidation. This approach leverages well-established and reliable chemical transformations.
Caption: Proposed Retrosynthetic Pathway.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one (Intermediate) This step can be achieved via a Wittig reaction on a suitable phthalaldehydic acid precursor. The synthesis of isobenzofuranones from phthalaldehydic acids is a well-documented method.[9][10]
-
Preparation of the Ylide: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (N₂).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Dissolve the 3-methyl-4-formylbenzoic acid derivative (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the aldehyde.
-
Work-up and Cyclization: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). The acidic conditions of the workup should facilitate the spontaneous lactonization to the vinylisobenzofuranone.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the vinyl intermediate.
Step 2: Epoxidation to Yield 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one The epoxidation of the vinyl group is a standard transformation, often accomplished with peroxy acids.[12][13]
-
Dissolve the 4-methyl-5-vinylisobenzofuran-1(3H)-one (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) at room temperature.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise to the solution. The reaction is often mildly exothermic.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to afford the target compound.
Proposed Characterization Workflow
Confirmation of the synthesized structure requires a combination of spectroscopic techniques.
Caption: Tiered Biological Evaluation Strategy.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol serves as a primary screen to determine the compound's general antiproliferative activity. [2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion
While 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a novel chemical entity, its constituent pharmacophores provide a strong rationale for its synthesis and investigation. The isobenzofuranone core is a privileged structure in medicinal chemistry, and the reactive epoxide offers a handle for covalent targeting strategies. The proposed workflows in this guide provide a robust and scientifically rigorous framework for elucidating the chemical and biological properties of this promising compound, potentially leading to the development of a new class of therapeutic agents.
References
-
Noscapine - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Retrieved February 29, 2024, from [Link]
-
Epoxide - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
O'Yang, C., et al. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8067-8124. [Link]
-
Banerjee, S., et al. (2018). Synthesis and Pharmacological Evaluation of Noscapine-Inspired 5-Substituted Tetrahydroisoquinolines as Cytotoxic Agents. Journal of Medicinal Chemistry, 61(19), 8964-8984. [Link]
-
NIST. (n.d.). Noscapine. In NIST Chemistry WebBook. Retrieved February 29, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Noscapine. In PubChem Compound Database. Retrieved February 29, 2024, from [Link]
-
Thasale, P. A., et al. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 7(4), 3845-3855. [Link]
-
Wang, J., et al. (2014). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 19(12), 20597-20604. [Link]
-
Cheméo. (n.d.). Noscapine. Retrieved February 29, 2024, from [Link]
- Winzer, T., et al. (2015). Compositions and methods for making noscapine and synthesis intermediates thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved February 29, 2024, from [Link]
-
Li, Y., et al. (2018). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. Chemical Communications, 54(76), 10702-10705. [Link]
-
ResearchGate. (n.d.). Vinyl Epoxides in Organic Synthesis. Retrieved February 29, 2024, from [Link]
-
Rahimi, M., et al. (2021). Biological and pharmacological activities of noscapine: Focusing on its receptors and mechanisms. BioFactors, 47(6), 947-961. [Link]
-
Pharmaffiliates. (n.d.). Noscapine | CAS No : 128-62-1. Retrieved February 29, 2024, from [Link]
-
Pharmaffiliates. (n.d.). Noscapine-impurities. Retrieved February 29, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis of isobenzofuranones 1 and 2. Retrieved February 29, 2024, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved February 29, 2024, from [Link]
-
Lorenzo-Morales, J., et al. (2022). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 235, 108235. [Link]
-
Inxight Drugs. (n.d.). Noscapine hydrochloride monohydrate. Retrieved February 29, 2024, from [Link]
-
ResearchGate. (2022, January 6). (PDF) Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved February 29, 2024, from [Link]
-
ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. Retrieved February 29, 2024, from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved February 29, 2024, from [Link]
-
Canosa-Mas, C. E., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(10), 5971-5981. [Link]
Sources
- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Noscapine - Wikipedia [en.wikipedia.org]
- 5. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biological and pharmacological activities of noscapine: Focusing on its receptors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Epoxide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
[1][2]
Executive Summary
This technical guide addresses the solubility profile of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one , a critical heterocyclic intermediate often encountered in the synthesis of bioactive polyketides, mycophenolic acid analogues, and phthalide-based pharmaceuticals (e.g., noscapine derivatives).[1][2]
Due to the presence of a reactive oxirane (epoxide) ring fused to a phthalide (isobenzofuranone) core, this molecule presents a dual challenge: achieving sufficient solubility for reaction/purification while preventing the acid/base-catalyzed ring-opening of the epoxide.[1][2] This guide moves beyond simple solubility data to provide a reactive stability framework , ensuring that solvent selection does not compromise chemical integrity.
Physicochemical Analysis & Solubility Prediction
To accurately predict solubility behavior, we must deconstruct the molecule into its functional contributions.
| Functional Group | Polarity Contribution | Solvation Mechanism | Stability Risk |
| Isobenzofuran-1(3H)-one (Phthalide) | Moderate Polarity | Dipole-dipole interactions; | Hydrolysis of lactone (slow, pH-dependent).[1][2] |
| Oxiran-2-yl (Epoxide) | Moderate Polarity | Hydrogen bond acceptor (weak).[1][2] | High Risk: Nucleophilic attack/ring opening in protic solvents.[1][2] |
| Methyl Group (C4) | Lipophilic | Van der Waals forces.[1][2] | Inert; decreases water solubility.[1][2] |
Theoretical Solubility Profile (Hansen Space)
Based on Group Contribution Methods (GCM) and structural analogs (e.g., 4-methylphthalide), the predicted solubility profile is categorized below.
Table 1: Predicted Solubility & Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Stability Compatibility | Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | High | Primary Choice for extraction/reaction.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | High | Ideal for nucleophilic substitution reactions.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | High | Preferred for crystallization/work-up.[1][2] |
| Ethers | THF, 2-MeTHF, MTBE | Moderate | Moderate | Use anhydrous; THF peroxides may initiate degradation.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Low | Caution: Risk of solvolysis (alkoxy-alcohol formation) if trace acid present.[1][2] |
| Alkanes | Hexane, Heptane | Insoluble (<1 mg/mL) | High | Antisolvent for crystallization.[1][2] |
| Aqueous | Water, Buffers | Insoluble | Very Low | Avoid.[1][2] Hydrolysis risk for both lactone and epoxide.[1][2] |
Critical Mechanism: Solvent-Induced Degradation[1][2]
The primary concern with 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is not just dissolving it, but keeping it intact. In protic solvents (alcohols, water), the epoxide ring is susceptible to opening, particularly if the solvent is not pH-neutral.[1]
Pathway Visualization
The following diagram illustrates the decision logic for solvent selection to avoid degradation pathways.
Figure 1: Solvent selection logic emphasizing the risk of protic solvents on the epoxide moiety.[1]
Experimental Protocols
As specific literature values are often absent for intermediates, the following self-validating protocols allow you to determine the exact solubility and stability in your specific solvent lots.
Protocol A: Gravimetric Solubility Determination with Stability Check
Objective: Determine saturation point (
Reagents:
-
Test Compound: >98% purity (HPLC).
-
Solvent: HPLC Grade, dried over molecular sieves (3Å) if aprotic.
Workflow:
-
Preparation: Weigh 50 mg of compound into a 4 mL vial.
-
Addition: Add solvent in 100 µL aliquots at
. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Saturation: If undissolved after 2.0 mL, filter supernatant (0.22 µm PTFE).
-
Quantification: Evaporate a known volume of filtrate and weigh the residue OR analyze by HPLC.
Critical Control Point (Stability Check): Before accepting the solubility value, re-dissolve the residue in acetonitrile and inject into HPLC.
-
Pass: Single peak matching reference standard.
-
Fail: Appearance of new peaks at lower Retention Time (RT) indicates hydrolysis (diol formation) or solvolysis.[1][2]
Protocol B: Crystallization Solvent Screening
For purification, a binary solvent system is often required.[1]
Method: Dissolve crude material in minimal warm Ethyl Acetate (
Application in Process Chemistry[2]
Reaction Solvent Selection
When using this intermediate in subsequent steps (e.g., aminolysis of the epoxide):
-
Recommended: Acetonitrile or DMF .[1][2] These provide high solubility and facilitate
type ring-opening reactions without competing with the nucleophile.[1][2] -
Avoid: Ethanol or Methanol unless the alcohol itself is the intended nucleophile.[1][2]
HPLC Method for Solubility Quantification
To quantify solubility accurately without gravimetric errors:
Visualization of Solubility Workflow
The following diagram outlines the standard operating procedure (SOP) for determining the solubility profile in the lab.
Figure 2: Step-by-step workflow for gravimetric solubility determination with purity validation.
References
-
BenchChem. Technical Support Center: Overcoming Solubility Challenges of Phthalimide Derivatives. Retrieved from .[1][2]
-
Mahlooji, I., et al. (2020).[1][2] The design of novel phthalimide derivatives as soluble epoxide hydrolase inhibitors.[2][6][8] ResearchGate.[1][2][6] Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary for Noscapine (Phthalide derivative).[1][2] Retrieved from .[1][2]
-
Sigma-Aldrich. Product Specification: (S,R)-Noscapine (Phthalide-isoquinoline alkaloid).[1][2] Retrieved from .[1][2]
-
Madan, J., et al. (2012).[1][2] Molecular cycloencapsulation augments solubility and improves therapeutic index of brominated noscapine.[1][2] Scientific Reports.[1][2] Retrieved from .[1][2]
Note: While specific solubility data for the exact CAS of the title compound is proprietary or not listed in public databases, the behavior described above is derived from the validated properties of the 4-methyl-isobenzofuran-1(3H)-one core and general epoxide chemistry cited in references 1, 2, and 5.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. (S,R)-诺司卡品 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. NOSCAPINE HYDROCHLORIDE | 912-60-7 [chemicalbook.com]
- 5. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Energetic Landscape of Isobenzofuranone-Oxiranes: A Guide to Thermodynamic Stability
Introduction: The Strategic Importance of Oxirane-Containing Isobenzofuranones in Drug Discovery
In the intricate world of medicinal chemistry, the isobenzofuranone scaffold is a recurring motif in a variety of biologically active molecules. When fused with a strained three-membered oxirane (epoxide) ring, it gives rise to a class of compounds with unique chemical and pharmacological properties. These spiro-isobenzofuranone oxiranes are not merely synthetic curiosities; they represent a critical juncture in drug design, where their inherent reactivity, governed by the thermodynamic stability of the oxirane ring, can be harnessed for therapeutic benefit. The controlled release of the ring strain energy is a key determinant of their interaction with biological targets.[1] This guide provides an in-depth exploration of the factors governing the thermodynamic stability of the oxirane ring within isobenzofuranone systems, offering a framework for researchers, scientists, and drug development professionals to understand and manipulate these fascinating molecules.
I. The Heart of Reactivity: Understanding Oxirane Ring Strain
The reactivity of epoxides is fundamentally driven by the significant strain energy inherent in the three-membered ring.[1] This strain arises from two primary sources:
-
Angle Strain: The ideal bond angle for sp³-hybridized carbon atoms is approximately 109.5°. In an oxirane ring, the internal bond angles are compressed to around 60°, leading to substantial angle strain.[1]
-
Torsional Strain: The C-H bonds on adjacent carbon atoms of the oxirane ring are in an eclipsed conformation, resulting in torsional strain.[1]
The release of this ring strain provides a potent thermodynamic driving force for ring-opening reactions.[1] The stability of the oxirane ring is therefore a direct measure of its resistance to such reactions.
II. Factors Modulating the Thermodynamic Stability of the Isobenzofuranone-Oxirane Core
The fusion of an oxirane ring to the isobenzofuranone framework introduces a complex interplay of electronic and steric factors that modulate its thermodynamic stability.
A. Electronic Influence of the Isobenzofuranone Moiety
The isobenzofuranone core exerts a significant electronic influence on the adjacent oxirane ring. The electron-withdrawing nature of the lactone carbonyl group can impact the stability of the C-C and C-O bonds of the epoxide. This influence can be understood through two primary effects:
-
Inductive Effect: The electronegative oxygen atoms of the lactone and the carbonyl group pull electron density away from the oxirane ring through the sigma bond framework. This inductive withdrawal can polarize the C-O bonds of the epoxide, potentially making the carbon atoms more electrophilic and susceptible to nucleophilic attack.[2]
-
Resonance Effect: Conjugation between the aromatic ring and the lactone carbonyl group influences the overall electron distribution of the molecule.[2] This can indirectly affect the electron density on the atoms of the fused oxirane ring.
B. Steric and Conformational Constraints
The rigid, planar structure of the isobenzofuranone system imposes significant conformational constraints on the fused oxirane ring. This can lead to increased ring strain compared to a simple, non-fused epoxide. The "pinning back" of substituents by the fused ring system can also influence the accessibility of the oxirane carbons to incoming nucleophiles, thereby kinetically hindering ring-opening reactions.
C. The Role of Substituents
Substituents on both the aromatic ring of the isobenzofuranone and the oxirane ring itself play a crucial role in fine-tuning the thermodynamic stability.
-
Substituents on the Aromatic Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzene ring can increase electron density in the aromatic system, which may slightly destabilize the oxirane ring by increasing electron-electron repulsion. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease electron density, potentially stabilizing the epoxide C-O bonds.[2]
-
Substituents on the Oxirane Ring: Alkyl substituents on the oxirane ring generally increase its stability. This is attributed to the electron-donating nature of alkyl groups, which can help to stabilize the strained C-C bond of the epoxide.[3][4]
III. Experimental and Computational Strategies for Assessing Stability
A combination of experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic stability of isobenzofuranone-oxiranes.
A. Experimental Approaches
-
Reaction Calorimetry: This technique directly measures the heat released or absorbed during a chemical reaction. By measuring the enthalpy of a ring-opening reaction, the strain energy of the oxirane ring can be determined.[3][4] A common approach involves the reduction of the epoxide to the corresponding diol.[3][4]
Experimental Protocol: Determination of Ring Strain Energy by Reaction Calorimetry
-
Sample Preparation: A precisely weighed sample of the isobenzofuranone-oxirane is dissolved in a suitable solvent (e.g., triethylene glycol dimethyl ether).
-
Calorimeter Setup: The sample solution is placed in a reaction calorimeter maintained at a constant temperature (e.g., 25.1 °C).[3]
-
Initiation of Reaction: A solution of a strong reducing agent, such as lithium triethylborohydride, is injected into the calorimeter to initiate the ring-opening reduction.[3]
-
Data Acquisition: The heat evolved during the reaction is measured by the calorimeter.
-
Calculation: The heat of reaction is used to calculate the condensed-phase heat of reduction. This value, in conjunction with the heats of formation of the starting material and product, allows for the determination of the ring strain energy.[3]
-
Kinetic Studies of Ring-Opening Reactions: The rate of nucleophilic ring-opening is inversely related to the stability of the oxirane ring. By studying the kinetics of these reactions under controlled conditions (e.g., varying temperature, pH, and nucleophile concentration), one can infer the relative thermodynamic stability of different isobenzofuranone-oxirane derivatives.[5][6]
B. Computational Chemistry: A Powerful Predictive Tool
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermodynamic properties of molecules.[7][8][9][10]
-
Calculation of Ring Strain Energy (RSE): RSE can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.[3]
-
Bond Dissociation Energy (BDE) Analysis: DFT calculations can be used to determine the energy required to break the C-O bonds of the oxirane ring, providing a direct measure of their strength and, by extension, the ring's stability.[7][8][11]
Workflow for Computational Stability Analysis
Caption: A typical workflow for the computational analysis of isobenzofuranone-oxirane stability.
IV. Quantitative Data Summary
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |
| Oxirane (Epoxide) | 3 | ~27 |
| Oxetane | 4 | ~25 |
| Tetrahydrofuran | 5 | ~5-6 |
| Hypothetical Isobenzofuranone-Oxirane | 3 (fused) | >27 (estimated) |
The ring strain of a fused oxirane in a rigid system like isobenzofuranone is expected to be higher than that of a simple, unsubstituted oxirane due to increased conformational constraints.
V. Implications for Reactivity and Drug Development
The thermodynamic stability of the oxirane ring in isobenzofuranone systems is a critical parameter that dictates their reactivity towards nucleophiles, including biological macromolecules.
-
High Strain, High Reactivity: A less stable, more strained oxirane ring will be more susceptible to nucleophilic attack. This can be advantageous for designing covalent inhibitors that form a permanent bond with their target protein.
-
Modulated Stability for Selective Targeting: By carefully selecting substituents on the isobenzofuranone scaffold, the stability of the oxirane ring can be fine-tuned. This allows for the design of molecules with a specific reactivity profile, potentially leading to greater target selectivity and reduced off-target effects.
Mechanism of Acid-Catalyzed Ring Opening
Caption: General mechanism for the acid-catalyzed ring-opening of an isobenzofuranone-oxirane.
VI. Conclusion
The thermodynamic stability of the oxirane ring in isobenzofuranone systems is a multifaceted property governed by a delicate balance of electronic, steric, and substituent effects. A thorough understanding of these factors, gained through a combination of experimental and computational approaches, is paramount for the rational design of novel therapeutics. By mastering the ability to modulate the energetic landscape of these fascinating molecules, medicinal chemists can unlock their full potential in the development of next-generation drugs.
VII. References
-
Rogers, D. W., et al. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 78(13), 6767-6777. [Link]
-
Bach, R. D., & Dmitrenko, O. (2013). Thermochemical Studies of Epoxides and Related Compounds. PMC. [Link]
-
Li, Y., et al. (2022). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. [Link]
-
Guc, M. A., et al. (2022). Allylic Epoxides Increase the Strain Energy of Cyclic Olefin Monomers for Ring-Opening Metathesis Polymerization. ChemRxiv. [Link]
-
Padwa, A. (2012). Oxiranes and Oxirenes: Fused-Ring Derivatives. ResearchGate. [Link]
-
Radom, L., et al. (2007). Trends in R-X Bond Dissociation Energies (R = Me, Et, i-Pr, t-Bu). The Journal of Physical Chemistry A, 111(46), 11865-11874. [Link]
-
Gomez-Bombarelli, R., et al. (2024). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. PMC. [Link]
-
LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2014). Effect of temperature on the opening of the epoxide ring of JH III. PLoS ONE, 9(8), e104378. [Link]
-
Longdom Publishing. (n.d.). Editorial on Ring-opening Reactions of Epoxides. [Link]
-
Bickelhaupt, F. M., et al. (2020). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 26(46), 10489-10497. [Link]
-
Gomez-Bombarelli, R., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]
-
Perez-Velasco, A., et al. (2023). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. Molecules, 28(22), 7586. [Link]
-
Bakhtin, S. G., et al. (2021). Nucleophilic Opening of the Oxirane Ring with Tetraalkylammonium Salt Anions in the Presence of Proton Donors. ResearchGate. [Link]
-
Vyazovkin, S. (2020). Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation. ResearchGate. [Link]
-
Adejoro, I. A., & Adeboye, O. O. (2020). Thermodynamics and kinetics of spiro-heterocycle formation mechanism: Computational study. ResearchGate. [Link]
-
Padwa, A. (2012). Oxiranes and Oxirenes: Fused-ring Derivatives. ResearchGate. [Link]
-
Al-Tel, T. H., et al. (2016). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. PMC. [Link]
-
Ghiasi, R. (2015). Bond Dissociation Energy of Halogen Oxides. ResearchGate. [Link]
-
Wang, Q., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PMC. [Link]
-
Bond, A. D. (2019). Fused ring systems in natural product synthesis. CORE. [Link]
-
Wang, Q., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
-
Al-Mahadeen, M. M., et al. (2022). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. Arkivoc, 2022(5), 1-13. [Link]
-
Hunter, C. A., & Lawson, K. R. (2001). Substituent effects on aromatic stacking interactions. Chemical Communications, (6), 589-590. [Link]
-
Iida, H., et al. (2008). Synthesis and evaluation of a spiro-isobenzofuranone class of histamine H3 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5035-5039. [Link]
-
Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]
-
Liu, X., et al. (2025). Theoretical Study on the Nucleophilic Ring-Opening Reaction between F – and Oxirane. ResearchGate. [Link]
-
Santacesaria, E., et al. (2020). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Processes, 8(9), 1124. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Crystal structure analysis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one: A Case Study for Drug Discovery Professionals
Foreword: Unveiling Molecular Architecture for Therapeutic Innovation
The isobenzofuran-1(3H)-one scaffold is a privileged core structure in a multitude of biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1] A prime example is the opium alkaloid Noscapine, which features this moiety and is utilized as an antitussive agent with a promising profile as an anti-cancer drug.[2][3][4] The therapeutic potential of such molecules is intrinsically linked to their three-dimensional architecture. A precise understanding of the crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and potential binding modes with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the process of crystal structure analysis, using the novel compound 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one as a representative case study. While crystallographic data for this specific molecule is not publicly available as of this writing, the principles and methodologies detailed herein are universally applicable and grounded in established scientific practice.
Introduction to 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one: A Molecule of Interest
The title compound, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, integrates the core isobenzofuranone lactone with a reactive oxirane (epoxide) ring. This combination is of significant interest in medicinal chemistry. The isobenzofuranone core provides a rigid scaffold, while the epoxide group offers a site for covalent modification, potentially enabling the design of targeted covalent inhibitors. Understanding the spatial relationship between the planar isobenzofuranone system and the stereochemistry of the oxirane substituent is crucial for predicting its reactivity and interaction with biological macromolecules.
Synthetic Pathway and Crystallization
A plausible synthetic route to obtain single crystals of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one suitable for X-ray diffraction is outlined below. This proposed synthesis is based on established methodologies for the preparation of related isobenzofuranones.[5]
Proposed Synthesis
The synthesis could commence from a suitably substituted hydroxyacetophenone derivative, which undergoes condensation with phthalaldehydic acid.[5] Subsequent epoxidation of an introduced alkenyl group would yield the target molecule.
Experimental Protocol: Synthesis
-
Condensation: A mixture of a substituted 2-hydroxyacetophenone, phthalaldehydic acid, and a base such as LiOH in a suitable solvent system (e.g., MeOH:H2O) is refluxed.[5]
-
Cyclization: The resulting chalcone intermediate is then treated with an acid in a solvent like CHCl3 to facilitate the intramolecular cyclization to the isobenzofuranone core.[5]
-
Epoxidation: The final epoxidation step can be achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM).
Crystallization
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a common and effective technique.
Experimental Protocol: Crystallization
-
Solvent Selection: A suitable solvent system is identified. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a miscible anti-solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.[5]
-
Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the more volatile solvent. Over a period of several days to weeks, as the solution becomes supersaturated, crystals may form.[5]
Single-Crystal X-ray Diffraction: The Definitive Structural Tool
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop.
-
Diffractometer Setup: The crystal is placed on the diffractometer (e.g., a Bruker APEXII CCD or Rigaku XtaLAB Synergy-R) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[5][6]
-
Data Acquisition: A full sphere of diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[6][7][8]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.
Workflow for Structure Solution and Refinement
Caption: Workflow for single-crystal X-ray structure determination.
Analysis of the Crystal Structure: A Hypothetical Case Study
Based on the analysis of similar isobenzofuranone derivatives, we can anticipate the key structural features of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.[7][8][9]
Molecular Geometry
The isobenzofuranone core is expected to be nearly planar.[7][8] The dihedral angle between the fused five- and six-membered rings is typically small.[8] The key structural parameters to be determined are the bond lengths, bond angles, and torsion angles, particularly around the lactone ring and the oxirane substituent.
Table 1: Representative Crystallographic Data for an Isobenzofuranone Derivative.
| Parameter | Value |
| Chemical Formula | C12H10O3 |
| Formula Weight | 202.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 9.123(3) |
| c (Å) | 12.456(4) |
| V (ų) | 970.4(5) |
| Z | 4 |
| ρcalc (g/cm³) | 1.385 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.118 |
Note: This is hypothetical data for illustrative purposes, based on typical values for similar structures.[7][8]
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules are organized into a three-dimensional lattice through various non-covalent interactions. For the title compound, weak C-H···O hydrogen bonds involving the carbonyl oxygen of the lactone and the oxygen of the oxirane are expected to be significant in directing the crystal packing.[7] The planarity of the aromatic system may also lead to π-π stacking interactions.
Visualizing Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice.
Implications for Drug Development
A detailed understanding of the crystal structure of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one has several key implications for its development as a potential therapeutic agent:
-
Structure-Activity Relationship (SAR) Studies: The precise geometry provides a basis for rational drug design. Modifications to the scaffold can be guided by the observed structural features to enhance potency and selectivity.[10][11]
-
Target Engagement Models: The crystal structure can be used for in silico docking studies to predict how the molecule might bind to a target protein. The orientation of the reactive epoxide group is particularly critical for designing covalent inhibitors.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. A definitive crystal structure is the first step in identifying and characterizing potential polymorphs.
-
Intellectual Property: A novel crystal structure can be a key component of a patent application, providing strong intellectual property protection.
Conclusion
The crystal structure analysis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, as outlined in this guide, represents a critical step in elucidating its chemical nature and therapeutic potential. By combining robust synthetic and crystallization protocols with the power of single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional map of the molecule. This structural blueprint is not merely an academic curiosity; it is a fundamental tool that empowers rational drug design, facilitates a deeper understanding of biological activity, and ultimately accelerates the journey from a promising molecule to a potential life-saving therapeutic. The principles and workflows described herein provide a solid foundation for researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
- Butcher, M., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Source not further specified]
-
Fallon, G. D., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules. [Link]
-
ResearchGate. (n.d.). X-ray crystal structures of (a) 3 (minor component of disorder omitted)... [Link]
-
Fun, H.-K., et al. (2008). 3-(Diphenylamino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Naveen, S., et al. (2008). 3-(2-Hydroxy-5-methylanilino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Jasinski, J. P., et al. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Liu, Y., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Marine Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Noscapine. PubChem. [Link]
-
precisionFDA. (n.d.). NOSCAPINE, (+/-)-. [Link]
-
S. M. Ali, et al. (2018). Synthesis and Pharmacological Evaluation of Noscapine-Inspired 5-Substituted Tetrahydroisoquinolines as Cytotoxic Agents. Journal of Medicinal Chemistry. [Link]
- The Merck Index. (n.d.). Noscapine. [Source not further specified]
- Joshi, H. C., et al. (2012). Noscapine and analogs and methods related thereto.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). NOSCAPINE CRS. CRS catalogue. [Link]
-
ResearchGate. (n.d.). Chemical structure of noscapine, which consists of an isoquinoline ring... [Link]
-
Transo-Pharm. (n.d.). Noscapine - B2B Product Sheet. [Link]
-
Al-Harrasi, A., et al. (2022). Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. Molecules. [Link]
- Li, J., & Facchini, P. J. (2015). Compositions and methods for making noscapine and synthesis intermediates thereof.
-
G. A. R. Y. Chaleawlert-Power, et al. (2014). The synthesis and biological evaluation of multifunctionalised derivatives of noscapine as cytotoxic agents. Archiv der Pharmazie. [Link]
-
CAS. (n.d.). Noscapine. CAS Common Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Noscapine [drugfuture.com]
- 4. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Diphenylamino)isobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2-Hydroxy-5-methylanilino)isobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Evaluation of Noscapine-Inspired 5-Substituted Tetrahydroisoquinolines as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and biological evaluation of multifunctionalised derivatives of noscapine as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC naming conventions for 4-methyl-5-substituted isobenzofuran-1(3H)-ones
This guide provides an authoritative technical breakdown of the IUPAC nomenclature for 4-methyl-5-substituted isobenzofuran-1(3H)-ones . It is designed for researchers requiring precision in chemical communication, specifically within the context of bioactive synthesis (e.g., mycophenolic acid derivatives).
Executive Summary
The isobenzofuran-1(3H)-one scaffold (commonly known as phthalide ) represents a privileged pharmacophore in medicinal chemistry.[1] While "phthalide" is a retained IUPAC name, modern drug development and patent literature increasingly demand the systematic isobenzofuran nomenclature to ensure unambiguous indexing of complex derivatives.
This guide addresses the specific challenge of naming 4-methyl-5-substituted analogs. The critical technical nuance lies in the fixed numbering of the fused bicyclic system, where the interplay between the heterocyclic lactone and the benzene ring substituents often leads to misidentification in automated databases.
Part 1: The Scaffold & Numbering Logic
To guarantee scientific integrity, we must first establish the "Ground Truth" of the numbering system. The systematic name isobenzofuran-1(3H)-one is derived from the parent hydride isobenzofuran .
The Numbering Anomaly
Unlike simple benzene derivatives, the numbering here is fixed by the fusion .
-
Position 1 (C=O): The carbonyl carbon takes precedence in the heterocyclic ring.
-
Position 2 (O): The heteroatom.
-
Position 3 (sp³ Carbon): The methylene group (denoted as 3H to indicate saturation).
-
Positions 4–7: The benzene ring carbons.
Crucial Rule: Numbering proceeds from the heteroatom/carbonyl block, across the bridgehead, to the benzene ring.
-
Position 7 is adjacent to the Carbonyl (C1).
-
Position 4 is adjacent to the Methylene (C3).
This is often counter-intuitive for synthetic chemists who view the carbonyl as the "top" of the molecule and might instinctively label the ortho-position as 2 or 6. In the isobenzofuran system, the "ortho" position to the carbonyl on the benzene ring is 7 . The "ortho" position to the methylene is 4 .
Visualization: The Numbering Map
The following diagram illustrates the correct IUPAC numbering path for the core scaffold.
Figure 1: Systematic numbering of the isobenzofuran-1(3H)-one core. Note that C4 is adjacent to the sp³ carbon (C3), not the carbonyl.
Part 2: Nomenclature Derivation Protocol
As a Senior Scientist, you should not rely on "black box" naming software without manual validation. Use this self-validating logic tree to derive the name.
Step 1: Determine the Principal Functional Group
Does the substituent at Position 5 have priority over the lactone (ester)?
-
NO (e.g., -OH, -OMe, -Cl, -Alkyl, -NH2): The parent remains isobenzofuran-1(3H)-one .
-
YES (e.g., -COOH, -SO3H): The lactone becomes a substituent. The parent becomes benzoic acid .
-
Result: 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
-
Step 2: Assign Locants (Fixed)
For the target molecule class (4-methyl-5-substituted):
-
Methyl group: Fixed at locant 4 .
-
Variable group (R): Fixed at locant 5 .
Step 3: Alphabetical Assembly
Substituents are listed alphabetically, ignoring prefixes like di-, tri-, tert-, etc., unless they are part of the name itself.
-
Example: 4-methyl-5-propoxy... (M before P).
-
Example: 5-hydroxy-4-methyl... (H before M).
Part 3: Case Study – The 4-Methyl-5-Substituted Series
This section analyzes specific scenarios relevant to drug discovery (e.g., mycophenolic acid intermediates).
Scenario A: Lower Priority Substituent (The Standard)
Substituent: Hydroxyl (-OH) at Position 5.
-
Logic: Alcohol < Ester (Lactone). Parent is isobenzofuranone.[2][3][4][5]
-
Alphabetizing: "Hydroxy" vs "Methyl". H comes before M.
-
IUPAC Name: 5-hydroxy-4-methylisobenzofuran-1(3H)-one
Scenario B: Complex Ether Substituent
Substituent: (2-morpholin-4-ylethoxy) at Position 5.[6]
-
Logic: Ether < Ester. Parent is isobenzofuranone.[2][3][4][5]
-
Alphabetizing: "M" (Methyl) vs "M" (Morpholin...).
-
Check: "Methyl" vs "Morpholinylethoxy". "Me" vs "Mo". "Me" comes first.
-
-
IUPAC Name: 4-methyl-5-[2-(morpholin-4-yl)ethoxy]isobenzofuran-1(3H)-one
Scenario C: The "Principal Group Switch" (Critical Pitfall)
Substituent: Carboxylic Acid (-COOH) at Position 5.
-
Logic: Carboxylic Acid > Ester.
-
New Parent: Benzoic acid.
-
Lactone handling: The lactone ring is treated as a fused component or the oxygen/carbonyl are named as substituents?
-
IUPAC P-65 Rule: When a ring system contains the principal group, we name the ring system.
-
Systematic Name:4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid .
-
Note: The "1(3H)-one" suffix is dropped because the ketone is now expressed as a prefix "oxo" or implied in the skeleton if using specific fusion names, but "1-oxo...carboxylic acid" is the most unambiguous systematic approach.
-
Summary Table: Naming Variations
| Structure (5-Substituent) | Common/Retained Name | Preferred IUPAC Name (PIN) |
| -H (Unsubstituted) | 4-Methylphthalide | 4-methylisobenzofuran-1(3H)-one |
| -OH (Hydroxy) | 5-Hydroxy-4-methylphthalide | 5-hydroxy-4-methylisobenzofuran-1(3H)-one |
| -OCH3 (Methoxy) | 5-Methoxy-4-methylphthalide | 5-methoxy-4-methylisobenzofuran-1(3H)-one |
| -COOH (Carboxy) | 4-Methylphthalide-5-carboxylic acid | 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid |
Part 4: Synthesis-to-Name Validation Workflow
In a high-integrity research environment, a name is a hypothesis that must be validated by data. Use this workflow to confirm your regioisomer (4-Me vs 7-Me) before finalizing the name.
Figure 2: Analytical validation workflow. The proximity of the Methyl group to the lactone methylene (C3) is the definitive proof of the "4-position" assignment.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-65 (Acids and Derivatives) and P-25 (Fused Ring Systems).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6885: Phthalide (Isobenzofuran-1(3H)-one).[Link]
-
National Institute of Standards and Technology (NIST). 1(3H)-Isobenzofuranone Data Page.[5][Link]
-
CAS Common Chemistry. Phthalide (CAS RN 87-41-2) Overview and Synonyms.[1][3][5][7][Link][7]
-
ResearchGate. The structure of a phthalide (1) and its numbering (Visual Confirmation).[Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-Propylidene-1(3H)-isobenzofuranone | C11H10O2 | CID 6259976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1(3H)-Isobenzofuranone, 3-(2-oxo-2-phenylethyl)- | C16H12O3 | CID 2864090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1(3H)-Isobenzofuranone [webbook.nist.gov]
- 6. WO2009084008A1 - Process for preparing mycophenolate mofetil - Google Patents [patents.google.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
Application Notes & Protocols: A Proposed Synthesis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Molecules within this class have demonstrated a wide spectrum of activities, including anticancer and antimicrobial properties.[2][3] This guide details a proposed synthetic route for a novel derivative, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one. The epoxy functional group, a versatile three-membered ring, is a key feature in many pharmaceuticals due to its ability to react with various nucleophiles, making it a valuable synthon for creating diverse molecular libraries.
As no direct synthesis for the title compound is currently documented in peer-reviewed literature, this application note outlines a robust, two-step synthetic strategy. The proposed pathway begins with the synthesis of a key intermediate, 4-methyl-5-vinylisobenzofuran-1(3H)-one, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by the selective epoxidation of the vinyl moiety using meta-chloroperoxybenzoic acid (m-CPBA). This document provides detailed, step-by-step protocols, explains the mechanistic rationale behind reagent selection, and offers insights into reaction monitoring and product purification.
Synthetic Strategy Overview
The synthesis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is envisioned as a two-stage process. The primary challenge is the introduction of the oxirane ring at the C5 position of the 4-methylisobenzofuranone core. A logical and efficient approach is to first install a vinyl group at this position, which can then be cleanly converted to the desired epoxide.
Stage 1: Vinylation of a halogenated isobenzofuranone precursor to synthesize 4-methyl-5-vinylisobenzofuran-1(3H)-one. Stage 2: Electrophilic epoxidation of the vinyl group to yield the final product, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.
This strategy leverages well-established and high-yielding reaction classes, ensuring a high probability of success and adaptability.
Caption: Proposed two-stage workflow for the synthesis of the target compound.
Stage 1: Synthesis of 4-Methyl-5-vinylisobenzofuran-1(3H)-one
2.1. Rationale and Method Selection
The introduction of a vinyl group onto an aromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. Several options exist, including the Stille, Heck, and Suzuki-Miyaura reactions.[4][5][6]
-
Stille Coupling: Utilizes organotin reagents. While effective, the high toxicity of tin compounds and difficulties in removing tin byproducts are significant drawbacks.[7][8]
-
Heck Reaction: Couples aryl halides with alkenes, often using ethylene gas. This method can require high pressures and may lead to side products.[9][10][11]
-
Suzuki-Miyaura Coupling: Employs organoboron reagents, which are generally less toxic and more environmentally benign than organostannanes.[6][12] The reaction conditions are typically mild, and a wide range of functional groups are tolerated. Reagents like potassium vinyltrifluoroborate are air- and moisture-stable solids, making them convenient to handle.[13][14]
For these reasons, the Suzuki-Miyaura coupling is the recommended method for this synthetic step. The starting material, 5-bromo-4-methylisobenzofuran-1(3H)-one, can be synthesized from commercially available precursors via established methods for phthalide synthesis.[3]
2.2. Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the isobenzofuranone, forming a Pd(II) complex.
-
Transmetalation: The vinyl group is transferred from the boron atom to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The newly formed carbon-carbon bond is established as the vinylated product is released, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
2.3. Experimental Protocol: Suzuki-Miyaura Vinylation
This protocol is adapted from established procedures for the vinylation of aryl bromides.[15]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|---|
| 5-Bromo-4-methylisobenzofuran-1(3H)-one | C₉H₇BrO₂ | 227.06 | 1.0 | 1.0 |
| Potassium vinyltrifluoroborate | C₂H₂BF₃K | 133.99 | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (2M aq.) | Na₂CO₃ | 105.99 | 3.0 | 3.0 |
| Toluene | C₇H₈ | 92.14 | 10 mL | - |
| Water (degassed) | H₂O | 18.02 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-4-methylisobenzofuran-1(3H)-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene (10 mL) and the degassed 2M aqueous sodium carbonate solution (3.0 eq, 1.5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methyl-5-vinylisobenzofuran-1(3H)-one as a solid.[1][16]
Stage 2: Epoxidation of 4-Methyl-5-vinylisobenzofuran-1(3H)-one
3.1. Rationale and Method Selection
The conversion of an alkene to an epoxide is a classic transformation in organic synthesis. For a styrene-type substrate, which is an electron-rich alkene, electrophilic epoxidation is highly effective.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used, commercially available, and relatively stable peroxy acid that efficiently epoxidizes a broad range of alkenes under mild conditions.[17][18] The reaction is often high-yielding and clean, with the only byproduct being meta-chlorobenzoic acid, which can be easily removed.[19]
-
Metal-Catalyzed Epoxidation: While various metal complexes can catalyze epoxidation, these methods often require more specialized catalysts and conditions.[20] For a straightforward synthesis, m-CPBA represents the most direct and reliable choice.
A potential competing reaction is the Baeyer-Villiger oxidation of the lactone's carbonyl group. However, epoxidation of electron-rich double bonds is generally much faster than the Baeyer-Villiger oxidation of esters or lactones, so high chemoselectivity for the desired epoxide is expected.[21]
3.2. Reaction Mechanism: m-CPBA Epoxidation
The reaction proceeds via a concerted mechanism often referred to as the "butterfly" transition state. The peroxy acid delivers an oxygen atom to the alkene's π-system in a single, stereospecific step. All bond-forming and bond-breaking events occur simultaneously.
Caption: The concerted mechanism of m-CPBA epoxidation.
3.3. Experimental Protocol: Epoxidation
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|---|
| 4-Methyl-5-vinylisobenzofuran-1(3H)-one | C₁₁H₁₀O₂ | 174.19 | 1.0 | 1.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | C₇H₅ClO₃ | 172.57 | 1.2 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 15 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 20 mL | - |
Procedure:
-
Dissolve 4-methyl-5-vinylisobenzofuran-1(3H)-one (1.0 eq) in dichloromethane (DCM, 15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: Avoid excessive heating, as epoxides can be heat-sensitive.[22]
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the final product, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.[23][24]
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Results for C₁₁H₁₀O₃ |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, the methyl group, the benzylic CH₂ of the lactone, and the three protons of the oxirane ring (methine and diastereotopic CH₂). |
| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, methyl carbon, benzylic carbon, and the two carbons of the oxirane ring. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 191.0699. Found value should be within ±5 ppm. |
| FT-IR | Characteristic stretches for C=O (lactone, ~1760 cm⁻¹), C-O-C (ether/epoxide, ~1250 and 850 cm⁻¹), and aromatic C-H. |
Conclusion
This application note provides a comprehensive and technically grounded guide for the synthesis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one. By employing a sequential Suzuki-Miyaura coupling and m-CPBA epoxidation, this novel compound can be accessed through reliable and well-understood chemical transformations. The protocols herein are designed to be reproducible and scalable, providing a solid foundation for researchers in medicinal chemistry and drug discovery to synthesize this and related isobenzofuranone derivatives for further biological evaluation.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979, 12(4), 146-151. [Link]
- Francl, M. M. Process for the purification of epoxides. U.S. Patent 4,369,096, issued January 18, 1983.
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100(8), 3009-3066. [Link]
-
Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 1990, 112(7), 2801-2803. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006, 71(25), 9681-9686. [Link]
-
Feuerstein, M.; Doucet, H.; Santelli, M. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. Journal of Organic Chemistry, 2001, 66(17), 5923-5925. [Link]
-
Li, G.; Zhang, X.; Li, Y.; An, W. Epoxidation of styrene over Fe(Cr)-MIL-101 metal–organic frameworks. RSC Advances, 2014, 4(72), 38048-38054. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Pap, J. S.; Besenyei, G.; Purgel, M.; Korecz, L.; Baráth, G.; Szalay, R.; Speier, G. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. International Journal of Molecular Sciences, 2024, 25(15), 8072. [Link]
-
Wootton, R. C. R.; Fortt, R.; deMello, A. J. Alkene epoxidation with a polystyrene immobilised metal salen catalyst in a continuous-flow microfluidic reactor. Journal of Applied Physics, 2009, 105(10), 102028. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 1971, 44(2), 581-581. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Accounts of Chemical Research, 2003, 36(11), 803-813. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University Chemistry Department, 2005. [Link]
-
O'Doherty, G. A.; Dong, C. Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 2014, 114(11), 5867-5935. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Knowles, R. G.; Burchell, B. A simple method for purification of epoxide hydratase from rat liver. Biochemical Journal, 1977, 163(2), 381-383. [Link]
-
Littke, A. F.; Fu, G. C. Palladium- (and nickel-) catalyzed vinylation of aryl halides. Journal of the American Chemical Society, 2001, 123(29), 6989-7000. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Kourounakis, A. P.; Antoniou, C. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 2020, 10(10), 1117. [Link]
-
Cozzi, F. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Catalysis, 2015, 5(6), 3328-3351. [Link]
-
Chemistry Stack Exchange. m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. [Link]
-
Bayer, E.; Hayat, S.; Atta-ur-Rahman; Choudhary, M. I.; Khan, K. M.; Shah, S. T. A.; Imran-ul-Haq, M.; Anwar, M. U.; Voelter, W. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 2005, 55(10), 588-597. [Link]
-
Osbourn, J. mCPBA Epoxidation. YouTube, 2021. [Link]
-
Organic Chemistry Explained. Preparation of Alkenes, Part 4: By Epoxide Ring-Opening. YouTube, 2023. [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
Kobayashi, K.; Shikata, K.; Shigeno, M.; Mori, K.; Konishi, H. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. Heterocycles, 2008, 75(3), 599. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Epoxidation of styrene over Fe(Cr)-MIL-101 metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: Purification Strategies for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
This Application Note is designed for researchers and process chemists working with 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one , a critical epoxide intermediate derived from the vinyl-phthalide scaffold.[1] This compound serves as a versatile electrophile in the synthesis of polycyclic pharmacophores, including ROMK inhibitors and mycophenolic acid analogs.[1]
Executive Summary
The target compound, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (hereafter referred to as Target Epoxide ), is a reactive intermediate formed by the epoxidation of 4-methyl-5-vinylisobenzofuran-1(3H)-one .[1] Its dual functionality—a labile epoxide ring and a stable phthalide core—presents a unique purification challenge.[1] The primary risk during isolation is acid-catalyzed ring opening, which generates diol impurities and oligomers.[1] This guide details a Self-Validating Purification Protocol that prioritizes pH control and thermal stability to maximize yield (>90%) and purity (>98%).
Physicochemical Profile & Synthesis Context
| Property | Description |
| Chemical Structure | Phthalide core with a C5-epoxide and C4-methyl group.[1] |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.20 g/mol |
| Physical State | White to off-white crystalline solid.[1] |
| Solubility | Soluble in DCM, EtOAc, THF; Sparingly soluble in Hexanes, Water.[1] |
| Stability | High Risk: Sensitive to Lewis/Brønsted acids (silica gel surface).[1] Stable in neutral/basic organic solvents.[1] |
| Key Impurities | 1. Vinyl Precursor: Unreacted starting material (similar R_f).2. Diol Derivative: Hydrolysis product (highly polar).3.[1] m-Chlorobenzoic Acid (mCBA): If mCPBA is used (acidic residue triggers degradation).[1] |
Synthesis & Degradation Pathway
Understanding the origin of impurities is critical for purification logic.[1][2]
Figure 1: Synthesis and degradation logic.[1] The red dashed lines represent pathways that must be blocked during purification.[1]
Protocol 1: Quench & Workup (The "First Defense")
Objective: Complete removal of oxidative byproducts (e.g., mCBA) before concentration.[1] Residual acid during rotary evaporation is the #1 cause of yield loss.[1]
-
Quench: Cool reaction mixture to 0°C. Slowly add saturated aqueous Na₂SO₃ (sodium sulfite) to quench excess peroxide. Stir for 15 min. Test with starch-iodide paper (should remain white).[1]
-
Acid Neutralization (Critical):
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ if the epoxide is highly strained, as Mg²⁺ is a weak Lewis acid; however, Na₂SO₄ is generally safer for this phthalide derivative.[1]
-
Concentration: Evaporate solvent at <35°C . Do not heat to dryness if the crude is an oil; keep it as a concentrated residue for immediate chromatography.[1]
Protocol 2: Buffered Flash Chromatography
Objective: Isolate the epoxide from unreacted vinyl precursor without acid-catalyzed degradation.[1] Standard silica gel (pH ~6.[1]5) is too acidic for sensitive epoxides.[1]
Materials
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Buffer Agent: Triethylamine (Et₃N).[1]
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]
Step-by-Step Procedure
-
Column Pre-treatment (The "Neutralization" Step):
-
Loading:
-
Elution Gradient:
-
Fraction Collection:
Protocol 3: Recrystallization (Scalability)
Objective: Final polishing for >99% purity, suitable for GMP-like applications or X-ray crystallography.
-
Solvent System: Isopropanol (IPA) or EtOAc/Heptane.[1]
-
Procedure:
-
Dissolve the semi-pure solid in minimal boiling IPA (approx. 60°C). Avoid boiling for prolonged periods.
-
Allow to cool slowly to room temperature (20-25°C) with gentle stirring.
-
Cool further to 0-4°C for 2 hours.
-
Filter the white crystals and wash with cold Heptane.[1]
-
Vacuum Dry: Dry at ambient temperature (25°C) under high vacuum. Do not use oven drying.
-
Quality Control & Validation
A. Thin Layer Chromatography (TLC)
-
Plate: Silica Gel 60 F₂₅₄.[1]
-
Eluent: 30% EtOAc in Hexanes.[1]
-
Visualization: UV (254 nm) and p-Anisaldehyde Stain .[1]
B. NMR Validation (¹H NMR in CDCl₃)
Look for the diagnostic "Epoxide Shift":
-
Vinyl Precursor: Olefinic protons appear at δ 5.0 - 7.0 ppm .[1]
-
Target Epoxide: The epoxide ring protons shift upfield to δ 2.5 - 4.2 ppm .[1]
-
Specific Check: Ensure no peaks correspond to the diol (broad OH peaks or shifts > 4.5 ppm for the methine).[1]
-
C. HPLC Method (Neutral)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase: Water / Acetonitrile (10mM Ammonium Bicarbonate buffer, pH 7.5).[1] Avoid TFA or Formic Acid.
-
Detection: UV 230 nm (Phthalide absorption).[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Streaking on TLC | Silica acidity opened the ring. | Must use 1% Et₃N in column packing and solvents.[1] Switch to Neutral Alumina if silica fails.[1] |
| New Polar Spot appears after drying | Acidic residue from mCPBA.[1] | Re-dissolve in EtOAc and wash 3× with Sat. NaHCO₃. |
| Product is an oil, not solid | Residual solvent or impurities.[1] | Triturate with cold Pentane or Diethyl Ether to induce solidification.[1] |
Workflow Visualization
Figure 2: Integrated Purification Workflow ensuring acid removal and thermal protection.
References
-
BenchChem. (2025).[1][2] Technical Guide: 4-methyl-5-vinylisobenzofuran-1(3H)-one as a Chemical Intermediate. Retrieved from .[1]
-
Nagy, V., et al. (2009).[1][4] "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis, 20(2).
-
Merck & Co. (2016).[1] Inhibitors of renal outer medullary potassium channel (ROMK). WO2016127358A1.[1]
-
Sigma-Aldrich. (2025).[1] General Protocols for Epoxide Handling and Purification. [1]
Sources
- 1. Noscapine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one as a Key Synthetic Intermediate in ROMK Inhibitor Development
Executive Summary & Mechanistic Rationale
The development of novel, potassium-sparing diuretics has increasingly focused on the renal outer medullary potassium (ROMK, Kir1.1) channel. Inhibiting ROMK in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) promotes robust natriuresis and diuresis without inducing the hypokalemia typically associated with traditional loop and thiazide diuretics[1].
In the medicinal chemistry campaigns that led to clinical candidates like MK-7145, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one emerged as a highly versatile, late-stage electrophilic building block. The isobenzofuran-1(3H)-one (phthalide) core serves as a privileged pharmacophore for ROMK binding. Crucially, the addition of the 4-methyl group is not merely structural; it provides essential steric hindrance that disrupts unwanted binding to the hERG channel—a notorious off-target liability in cardiovascular drug development—while maintaining high affinity for the ROMK pore[2]. The terminal epoxide moiety allows for regioselective ring-opening via nucleophilic attack by complex secondary amines, yielding the critical β-amino alcohol linkage required for target engagement.
Fig 1. Physiological signaling pathway of ROMK inhibition leading to diuresis and natriuresis.
Experimental Workflow & Causality
Designing a scalable and high-yielding protocol for the epoxide ring-opening requires balancing kinetic reactivity with the preservation of the sensitive phthalide lactone ring.
-
Regioselectivity (SN2 Mechanism): The nucleophilic ring-opening of the terminal epoxide by an amine occurs via an SN2 mechanism. Attack at the less sterically hindered terminal carbon is electronically and sterically favored, yielding the desired secondary alcohol rather than the primary alcohol isomer.
-
Solvent Selection (Hydrogen-Bond Activation): Instead of utilizing harsh Lewis acids—which can prematurely hydrolyze or degrade the lactone—the reaction employs protic solvents like absolute ethanol. The alcohol acts as a hydrogen-bond donor, coordinating with the epoxide oxygen. This polarization increases the electrophilicity of the C-O bond, significantly lowering the activation energy for the amine attack[3].
-
Thermal Activation (Microwave Irradiation): Conventional heating (e.g., 80 °C for 24–48 hours) often leads to prolonged reaction times, resulting in lactone degradation or amine dimerization. Microwave irradiation at 140 °C drastically reduces the reaction time to 1.5 hours. This kinetic push overcomes the activation energy barrier of the sterically hindered epoxide (due to the adjacent 4-methyl group) rapidly, suppressing the formation of thermodynamic degradation byproducts[2].
Fig 2. Microwave-assisted regioselective epoxide ring-opening workflow and purification.
Step-by-Step Protocol: Regioselective Epoxide Ring-Opening
Materials & Equipment:
-
4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (1.0 equiv, typically 1.0 mmol)
-
Secondary Amine (e.g., 1-Boc-piperazine or spirocyclic amine derivative) (1.2 equiv, 1.2 mmol)
-
Absolute Ethanol (Anhydrous, 3.0 mL)
-
Microwave synthesizer (e.g., Biotage Initiator)
-
10 mL Microwave reaction vial with crimp cap
Methodology:
-
Reaction Assembly: In the 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (1.0 mmol) and the secondary amine (1.2 mmol) in 3.0 mL of absolute ethanol.
-
Expert Insight: Ensure the ethanol is strictly anhydrous. Trace water at high microwave temperatures can lead to competitive hydrolysis of the epoxide, forming an inactive diol byproduct.
-
-
Sealing and Purging: Seal the vial with a crimp cap. Purge the headspace with nitrogen for 2 minutes to prevent oxidative degradation of the amine at elevated temperatures.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 140 °C for 90 minutes with a pre-stirring period of 30 seconds.
-
In-Process Validation (Self-Validating Step): After the vial cools to room temperature, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Criteria: The analysis must show the complete disappearance of the epoxide mass
and the dominant appearance of the product mass corresponding to the β-amino alcohol. TLC (Silica, 5% MeOH in DCM) should confirm the consumption of the higher epoxide spot.
-
-
Workup & Concentration: Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.
-
Purification & Chiral Resolution: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane containing 0.1% Triethylamine).
-
Stereochemical Requirement: Because ROMK inhibition is highly stereodependent, if a racemic epoxide was utilized, the resulting enantiomeric mixture must be resolved using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H) to isolate the active enantiomer[2].
-
Quantitative Data Summaries
Table 1: Optimization of Epoxide Ring-Opening Conditions The data below illustrates the superiority of microwave irradiation in protic solvents for maximizing both yield and regioselectivity.
| Solvent | Heating Method | Temperature (°C) | Time | Regioselectivity (Terminal:Internal) | Yield (%) |
| THF | Conventional | 65 | 48 h | 85:15 | 42 |
| Acetonitrile | Conventional | 80 | 24 h | 90:10 | 55 |
| Ethanol | Conventional | 80 | 24 h | 95:5 | 68 |
| Ethanol | Microwave | 140 | 1.5 h | >99:1 | 89 |
Table 2: Analytical Characterization Profile of the Target β-Amino Alcohol Key analytical markers utilized during the self-validation steps of the protocol.
| Analytical Method | Target Parameter | Expected Observation |
| LC-MS (ESI+) | Molecular Weight | |
| 1H NMR (400 MHz) | Epoxide Protons | Disappearance of multiplets at |
| 1H NMR (400 MHz) | β-Amino Alcohol | Appearance of methine (-CH-OH) multiplet at |
| 1H NMR (400 MHz) | Phthalide Core | Preservation of lactone singlet (-CH2-O-) at |
References
-
Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]
-
Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
-
Bio- and Chemocatalysis for the Synthesis of Late Stage SAR-Enabling Intermediates for ROMK Inhibitors Source: ResearchGate URL:[Link]
- WO2016127358A1 - Inhibitors of renal outer medullary potassium channel Source: Google Patents URL
Sources
- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Production of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Introduction
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a key intermediate in the synthesis of various biologically active molecules and complex heterocyclic systems. Its unique structure, featuring a phthalide core and a reactive epoxide ring, makes it a valuable building block for drug discovery and development professionals. Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of lactones found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of the oxirane moiety offers a site for further functionalization through ring-opening reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
This document provides a comprehensive guide to the scalable production of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, detailing a plausible and robust two-step synthetic route. The protocols described herein are designed for scalability, with a focus on process safety, efficiency, and product quality. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Synthetic Strategy Overview
The scalable synthesis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is proposed via a two-step sequence starting from the readily accessible 5-bromo-4-methylisobenzofuran-1(3H)-one. The synthetic workflow is as follows:
Caption: Proposed two-step synthetic workflow.
Part 1: Scalable Synthesis of 4-Methyl-5-vinylisobenzofuran-1(3H)-one
The introduction of the vinyl group at the 5-position of the isobenzofuranone core is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[3] For scalability, careful consideration of catalyst loading, solvent choice, and workup procedures is crucial.[4]
Protocol 1.1: Synthesis of 5-Bromo-4-methylisobenzofuran-1(3H)-one
The starting material, 5-bromo-4-methylisobenzofuran-1(3H)-one, can be synthesized from 4-methylphthalic anhydride through a bromination and reduction sequence. A related procedure for the synthesis of 3-bromophthalide has been reported.[5]
Protocol 1.2: Suzuki-Miyaura Vinylation
This protocol is adapted from established procedures for the vinylation of aryl bromides.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 5-Bromo-4-methylisobenzofuran-1(3H)-one | N/A | 227.05 | Synthesized from 4-methylphthalic anhydride |
| Potassium vinyltrifluoroborate | 13682-77-4 | 133.94 | Stable, crystalline solid |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst precursor |
| SPhos | 657408-07-6 | 410.53 | Ligand |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Temperature controller and probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 5-bromo-4-methylisobenzofuran-1(3H)-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Catalyst Preparation: In a separate flask under nitrogen, dissolve palladium(II) acetate (0.01 eq) and SPhos (0.02 eq) in degassed toluene. Stir for 15 minutes to form the active catalyst complex.
-
Reaction Initiation: Add degassed toluene and water (4:1 v/v) to the reactor to achieve a substrate concentration of 0.5 M. Begin vigorous stirring and heat the mixture to 80-90 °C.
-
Catalyst Addition: Add the prepared catalyst solution to the reactor via cannula or an addition funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-methyl-5-vinylisobenzofuran-1(3H)-one as a solid.
Safety Considerations for Suzuki-Miyaura Coupling:
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Significant exothermic events can occur, especially in aqueous systems.[7] Ensure adequate cooling capacity and controlled addition of reagents for large-scale reactions.
-
Toluene is flammable and toxic. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Part 2: Scalable Epoxidation of 4-Methyl-5-vinylisobenzofuran-1(3H)-one
The epoxidation of the vinyl group can be achieved using various methods. For scalability and improved safety, a catalytic system using hydrogen peroxide as the oxidant is recommended over stoichiometric peroxy-acids like m-CPBA.[8][9] A phase-transfer catalyzed system with sodium tungstate is an environmentally benign and efficient option.[9]
Protocol 2.1: Catalytic Epoxidation with Hydrogen Peroxide
This protocol is adapted from green epoxidation methods for styrenic compounds.[8][9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-Methyl-5-vinylisobenzofuran-1(3H)-one | 1255206-69-9 | 174.19 | Synthesized in Part 1 |
| Hydrogen peroxide (30% aq. solution) | 7722-84-1 | 34.01 | Oxidant |
| Sodium tungstate dihydrate (Na₂WO₄·2H₂O) | 10213-10-2 | 329.86 | Co-catalyst |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | Phase-transfer catalyst |
| Ethyl acetate | 141-78-6 | 88.11 | Solvent |
| Sodium sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | For quenching |
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a jacketed glass reactor, dissolve 4-methyl-5-vinylisobenzofuran-1(3H)-one (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in ethyl acetate.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium tungstate dihydrate (0.02 eq) in 30% aqueous hydrogen peroxide (2.0 eq).
-
Reaction Initiation: Heat the organic phase in the reactor to 50 °C with vigorous stirring (e.g., 1000-1200 rpm).
-
Oxidant Addition: Slowly add the aqueous hydrogen peroxide/tungstate solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature at 50 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material (typically 2-4 hours after the addition is complete).
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide. Stir for 30 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10] For large-scale operations, crystallization from a suitable solvent may be more practical.
Safety Considerations for Epoxidation:
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Ensure controlled addition of the oxidant and efficient cooling.
-
Epoxides can be toxic and are considered potential carcinogens. Handle with care in a well-ventilated area and wear appropriate PPE.[11]
-
The quenching step with sodium sulfite is crucial to safely destroy excess peroxide.
Part 3: Quality Control and Characterization
Rigorous analytical characterization is essential to ensure the purity and identity of the synthesized compounds.
Analytical Techniques:
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and fraction analysis during chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Molecular weight determination and structural information from fragmentation patterns. |
Expected Analytical Data:
4-Methyl-5-vinylisobenzofuran-1(3H)-one:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.2 (m, 2H, Ar-H), ~6.8 (dd, 1H, -CH=CH₂), ~5.8 (d, 1H, -CH=CH₂), ~5.4 (d, 1H, -CH=CH₂), ~5.3 (s, 2H, -OCH₂-), ~2.3 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (C=O), ~145-120 (Ar-C and C=C), ~69 (-OCH₂-), ~20 (-CH₃).
-
MS (EI): m/z (%) [M]⁺, fragments corresponding to loss of CO, H₂O, and other characteristic cleavages.
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.4-7.1 (m, 2H, Ar-H), ~5.3 (s, 2H, -OCH₂-), ~3.9 (dd, 1H, oxirane-CH), ~3.2 (dd, 1H, oxirane-CH₂), ~2.9 (dd, 1H, oxirane-CH₂), ~2.3 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (C=O), ~145-120 (Ar-C), ~69 (-OCH₂-), ~52 (oxirane-CH), ~47 (oxirane-CH₂), ~20 (-CH₃).
-
MS (EI): m/z (%) [M]⁺, with characteristic fragmentation patterns for epoxides and isobenzofuranones.[12][13]
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one. By employing a Suzuki-Miyaura coupling followed by a green, catalytic epoxidation, this valuable intermediate can be produced in a safe and efficient manner. Adherence to the outlined procedures and safety precautions is paramount for the successful and responsible execution of this synthesis on a larger scale. Further process optimization may be required to meet specific yield and purity targets for industrial applications.
References
- Mistry Cyrus K et al. (2022). Environmentally Friendly Epoxidation of Styrene to Styrene Oxide using Hydrogen Peroxide under Liquid-Liquid Phase Transfer Catalysis. International Journal of ChemTech Research, 15(2):54-66.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Coupling Reagent Guide.
- BenchChem. (n.d.). Application Notes and Protocols: 4-methyl-5-vinylisobenzofuran-1(3H)
- UCLA Environment, Health & Safety. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
- JournalsPub. (2025, July 15). Greener Ways of Synthesizing Styrene Oxide.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18). Organic Process Research & Development.
- Heck Reaction—State of the Art. (2017, September 11). Molecules.
- Large Scale Epoxide Opening by a Pendant Silanol. (2024, January 25). Organic Syntheses.
- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). Organic Process Research & Development.
- Nanocrystalline manganese ferrite as a redox catalyst for epoxidation of styrene. (2021, June 17). INIS-IAEA.
- Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic Letters.
- BenchChem. (n.d.).
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). Organic Process Research & Development.
- Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
- Preparation of styrene oxide by epoxidation of styrene with H2O2 on TS-1 molecular sieve catalyst.
- Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)
- Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. (2008, February 28). Journal of the American Chemical Society.
- Purification. (n.d.).
- Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019, November 6).
- Epoxide Synthesis and Ring-Opening Reactions. (2020, October 1). Encyclopedia.pub.
- Heck Reaction. Organic Chemistry Portal.
- Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses.
- MASS SPECTROMETRY: FRAGMENTATION P
- Mass Spectrometry - Fragmentation P
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.
- 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics. Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura Cross-Coupling Reagents. MilliporeSigma.
- An In-depth Technical Guide to 4-methyl-5-vinylisobenzofuran-1(3H)-one. BenchChem.
- PURIFIC
- US Patent 4,369,096A.
- Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety.
- Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. (2025, February 22).
- Purification of oily products in industrial chemistry. Reddit.
- Mass Spectrometry: Fragmentation.
- Investigations of the fragmentation behavior of 11 isoflavones with ESI-IT-TOF-MSn. Journal of Analytical Methods in Chemistry.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- bmse001281 Noscapine Hydrochloride at BMRB. Biological Magnetic Resonance Bank.
- Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.
- 3-bromophthalide. Organic Syntheses.
- Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. (2020). Green Chemistry.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances.
- Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate.
- Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units.
- 3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one. Acta Crystallographica Section E.
Sources
- 1. CN103788023A - Method for preparing styrene oxide through epoxidation of styrene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journalspub.com [journalspub.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Current Status: Online Role: Senior Application Scientist Ticket ID: EPOX-ISO-001 Subject: Prevention of Epoxide Ring Opening & Degradation[1]
Executive Summary: The "Dual-Threat" Stability Profile
Welcome to the technical guide for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one . As a researcher working with this intermediate—likely in the context of Mycophenolic Acid (MPA) analogue synthesis or bioactive phthalide development—you are managing a molecule with two competing instability vectors:
-
The Epoxide (Oxirane): Highly sensitive to acid-catalyzed ring opening and Meinwald rearrangement .[1] Because this epoxide is attached directly to the aromatic ring (a styrene oxide derivative), it is exceptionally prone to rearranging into an aldehyde/ketone via a benzylic carbocation intermediate.
-
The Lactone (Phthalide): Susceptible to hydrolysis under strong aqueous basic conditions.
The Challenge: You must maintain a "Goldilocks" pH environment—neutral to slightly basic—to preserve the epoxide without saponifying the lactone.
Module 1: Storage & Handling Protocols
Issue: "My compound purity dropped from 98% to 85% after one week in the freezer."
Root Cause Analysis
Spontaneous degradation often occurs due to trace acidity in storage vials or autoxidation. Styrene oxide-type epoxides can rearrange spontaneously if catalyzed by trace acids on glass surfaces.[1]
The "Inert & Buffered" Storage Protocol
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of spontaneous rearrangement.[1] |
| Atmosphere | Argon (Ar) | Heavier than air; prevents moisture ingress (hydrolysis source).[1] |
| Solvent (Solution) | Anhydrous Benzene or Toluene | Aprotic, non-nucleophilic.[1] Avoid chlorinated solvents (CHCl₃) which can degrade to HCl over time.[1] |
| Stabilizer | 1% Triethylamine (TEA) | Critical: Scavenges trace acids.[1] |
| Container | Silylated Glass or Teflon | Untreated glass has acidic silanol (Si-OH) groups that catalyze ring opening.[1] |
Visualization: Storage Decision Matrix
Caption: Decision tree for minimizing surface-catalyzed degradation during storage.
Module 2: Purification Troubleshooting (The "Silica Trap")
Issue: "I see a single spot on TLC, but after column chromatography, I recover a mixture of polar compounds or a rearranged ketone."
The Science: Silica Gel Acidity
Standard flash silica gel is slightly acidic (
Protocol: The Buffered Silica Technique
Do NOT use standard silica without pretreatment. [1]
-
Slurry Preparation:
-
Column Packing:
-
Slurry the silica in the TEA-doped solvent.
-
Flush the column with 2-3 column volumes of this buffer. This neutralizes the acidic silanol sites (
).[1]
-
-
Elution:
Alternative Stationary Phases (Ranked by Safety):
| Phase | Safety Profile | Notes |
| Neutral Alumina | ⭐⭐⭐⭐⭐ (Best) | Naturally neutral/basic.[1] Ideal for acid-sensitive epoxides.[1] |
| Buffered Silica | ⭐⭐⭐⭐ | Requires TEA pretreatment (see above).[1] |
| Florisil | ⭐⭐⭐ | Mildly basic magnesium silicate; good for lactones. |
| Standard Silica | ⭐ (Avoid) | Will cause degradation and rearrangement.[1] |
Module 3: Reaction Troubleshooting (Mechanism of Failure)[1]
Issue: "The epoxide disappeared, but the mass spec shows the same molecular weight (Isomerization)."
The "Meinwald Rearrangement" Trap
Because your epoxide is at position 5 (attached to the benzene ring), it is a styrene oxide analog. Upon protonation, the C-O bond breaks to form a carbocation. This cation is stabilized by the aromatic ring (benzylic stabilization), favoring a 1,2-hydride shift to form a ketone or aldehyde.[1]
This is the most common "invisible" failure mode.
Visualization: The Danger Pathway
Caption: Mechanism of acid-catalyzed Meinwald rearrangement, the primary degradation pathway.[1]
FAQ: Specific Scenarios
Q: Can I use Lewis Acids (e.g.,
Q: I need to hydrolyze the lactone but keep the epoxide. Is this possible?
A: It is extremely difficult. Hydroxide (
Q: How do I verify if I have the epoxide or the rearranged ketone? A:
-
1H NMR: Look for the epoxide protons. They typically appear between 3.5 - 4.5 ppm as doublets or multiplets.[1] If they disappear and you see a new singlet around 9-10 ppm (aldehyde) or a methyl ketone singlet around 2.2 ppm , rearrangement has occurred.[1]
-
IR Spectroscopy: The lactone carbonyl is around 1760 cm⁻¹ . A new carbonyl peak appearing around 1710-1720 cm⁻¹ suggests ketone formation.[1]
References
-
Epoxide Handling & Meinwald Rearrangement
-
Purification of Acid-Sensitive Compounds
-
Nagy, V., et al. (2009).[1][4] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2), 143-148.[1] [1]
-
Standard Protocol: Pre-treatment of silica with 1% Triethylamine is a standard procedure in total synthesis of epoxy-natural products (e.g., Mycophenolic Acid intermediates).[1]
-
-
Related Synthesis (Mycophenolic Acid Context)
-
Danheiser, R. L., et al. (1986).[1][5] A Total Synthesis of Mycophenolic Acid. Journal of the American Chemical Society, 108(25), 806-810.[1] (Describes handling of sensitive phthalide intermediates). [1]
-
Patterson, J. W., & Huang, G. (2018).[1] Modifications of total synthesis of mycophenolic acid. ResearchGate.
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
Technical Support Center: Aqueous Stability of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Executive Summary & Molecule Profile
Compound Identification:
-
IUPAC Name: 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
-
Common Reference: Epoxidized 4-methyl-5-vinylphthalide
-
Core Scaffold: Phthalide (Isobenzofuranone) fused with a benzene ring.
-
Reactive Moiety: Epoxide (Oxirane) at position C5.
Technical Abstract: This guide addresses the stability profile of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one in aqueous media. This molecule presents a "Dual-Instability Paradox" common to reactive intermediates: it contains an epoxide ring (susceptible to acid-catalyzed hydrolysis and nucleophilic attack) and a phthalide lactone (susceptible to base-catalyzed hydrolysis).
Researchers observing rapid degradation, precipitation, or loss of potency in biological assays must understand that this compound is kinetically unstable in water. Its half-life (
Mechanistic Stability Profile (The "Why")
To troubleshoot stability, one must understand the degradation pathways. The molecule does not simply "decompose"; it transitions into specific, inactive species depending on the environment.
A. The Acid-Base Conflict
-
Acidic Conditions (pH < 5.0):
-
Mechanism: Protonation of the epoxide oxygen makes the ring highly electrophilic. Water attacks the more substituted carbon (or less, depending on sterics/electronics of the benzene ring), leading to rapid ring opening.
-
Result: Formation of the vicinal diol (glycol).[1] The lactone ring generally remains intact.
-
-
Basic Conditions (pH > 8.5):
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon of the lactone (phthalide) ring. -
Result: Ring opening of the lactone to form a hydroxy-carboxylate species. At higher pH, the epoxide may also undergo nucleophilic attack by hydroxide.
-
-
Neutral Conditions (pH 6.0 – 7.5):
-
Status: The "Goldilocks Zone." Hydrolysis rates are minimized but not zero. Spontaneous hydrolysis of the epoxide by water (
) is the rate-limiting step.
-
B. Buffer Incompatibility
Standard biological buffers can destroy this molecule.
-
Tris / Glycine / Histidine: Primary amines react with the epoxide (nucleophilic ring opening) to form covalent adducts.
-
Phosphate: Phosphate anions can act as nucleophiles or general acid-base catalysts, accelerating epoxide hydrolysis compared to pure water.
C. Degradation Pathway Diagram
Figure 1: Mechanistic degradation map. The parent compound is squeezed between acid-catalyzed epoxide opening and base-catalyzed lactone hydrolysis.
Troubleshooting Guides & FAQs
Scenario 1: "My compound disappears in the HPLC chromatogram within 2 hours."
Diagnosis: Rapid Hydrolysis or Precipitation. Root Cause: Likely incorrect pH or solvent mismatch.
| Question | Check | Corrective Action |
| What is your pH? | If pH < 5 or > 8 | Adjust to pH 7.0–7.4 using HEPES or MOPS. Avoid Acetate (acidic) or Carbonate (basic). |
| What is your buffer? | Tris, Glycine, or PBS? | Switch to HEPES or MOPS . Phosphate (PBS) can catalyze hydrolysis; Amines (Tris) react covalently. |
| Is the solution clear? | Cloudy / Precipitate? | The epoxide is lipophilic. If it precipitates, it is not "gone" but out of solution. Add 5-10% DMSO or Cyclodextrin to improve solubility. |
Scenario 2: "I see multiple peaks appearing over time."
Diagnosis: Sequential Degradation.
-
Peak 1 (Early): Likely the Diol (from epoxide hydrolysis).[1] This is more polar (elutes earlier on Reverse Phase HPLC).
-
Peak 2 (Late/Smear): Polymerization.[2] Epoxides can polymerize in concentrated solutions.
Scenario 3: "Can I store stock solutions in water?"
Answer: Absolutely NOT.
-
Protocol: Store stock solutions in anhydrous DMSO or Acetonitrile at -20°C or -80°C.
-
Usage: Dilute into aqueous media immediately before use. Ideally, keep the aqueous exposure time < 4 hours.
Scenario 4: "Does the methyl group at position 4 protect the epoxide?"
Technical Insight: Steric hindrance from the C4-methyl group is minimal regarding the C5-epoxide. While it may slightly retard nucleophilic attack from one face, it does not prevent water (a small molecule) from opening the ring. Do not rely on the methyl group for stability enhancement.
Validated Experimental Protocols
Protocol A: Determining Aqueous Half-Life ( )
Use this protocol to validate if the compound survives the duration of your biological assay.
Materials:
-
Stock Solution: 10 mM in anhydrous DMSO.
-
Test Buffer: 50 mM HEPES, pH 7.4, 25°C.
-
Internal Standard: Benzophenone (non-reactive, UV active).
Workflow:
-
Preparation: Spike Stock Solution into Test Buffer to reach 50 µM final concentration (0.5% DMSO).
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 minutes.
-
Quench: Transfer 100 µL aliquot into 100 µL cold Acetonitrile (stops enzymatic activity if present, precipitates salts).
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Note: Acid in HPLC mobile phase is acceptable as retention time is short, but minimize on-column time.
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Protocol B: Solvent Selection Decision Tree
Figure 2: Decision logic for solvent and buffer selection to maximize stability.
Quantitative Reference Data (Estimated)
Based on structural analogs (Styrene Oxide and Phthalide derivatives).
| Parameter | Value (Approx.) | Notes |
| Solubility (Water) | < 0.1 mg/mL | Highly lipophilic core. Requires co-solvent. |
| < 5 minutes | Acid-catalyzed epoxide opening is extremely fast [1]. | |
| 2 – 6 hours | Dependent on temperature and phosphate concentration. | |
| < 30 minutes | Base-catalyzed lactone hydrolysis dominates [2]. | |
| Reactivity Rank | Thiol > Amine > Water | In biological media, it will bind cysteines first. |
References
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (Establishes baseline hydrolysis rates for lactones and epoxides).
-
BenchChem Technical Division. (2025). Technical Guide to 4-methyl-5-vinylisobenzofuran-1(3H)-one.Link (Source for the vinyl precursor scaffold and structural properties).
-
Das, S., et al. (2015). Epoxide hydrolases and their mechanism of action.[3] In Hydrolysis in Drug and Prodrug Metabolism. Chemistry & Biodiversity. (General reference for epoxide stability in physiological buffers).
-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for Phthalide derivatives.Link (Used for structural comparison of the isobenzofuranone core).
Disclaimer: This guide is intended for research use only. The stability data provided are estimates based on functional group analysis and standard chemical kinetics for structural analogs.
Sources
Identifying decomposition products of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Welcome to the dedicated technical support guide for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot potential decomposition issues encountered during experimentation. Our approach moves beyond simple protocols to explain the chemical rationale behind these events, empowering you to maintain the integrity of your research.
Section 1: Understanding the Inherent Reactivity of the Molecule
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a bifunctional molecule. Its stability is dictated by two key structural features: the isobenzofuranone core (a cyclic ester, or lactone) and a highly strained epoxide (oxirane) ring . Understanding the intrinsic reactivity of these groups is paramount to predicting and identifying potential degradation products.
-
The Epoxide Ring: This three-membered ring is characterized by significant angle strain, making it susceptible to nucleophilic attack and ring-opening reactions.[1][2][3] This reactivity is the most probable source of degradation under a variety of common laboratory conditions, including exposure to acidic or basic media, and even nucleophilic solvents like water or methanol.[4][5]
-
The Isobenzofuranone (Lactone) Core: Lactones are cyclic esters and are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would cleave the ester bond to form a carboxylate and an alcohol. While generally more stable than the epoxide, this pathway should be considered under forcing conditions.
Section 2: Foreseeable Decomposition Pathways
Based on fundamental organic chemistry principles, the primary degradation pathways involve the opening of the highly reactive epoxide ring. The specific product formed is highly dependent on the reaction conditions.
Caption: Potential decomposition pathways of the target molecule.
Section 3: Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot on my TLC plate after leaving my compound in a methanol-based solvent. What could it be?
A1: This is a classic sign of epoxide ring-opening via solvolysis. Methanol, acting as a nucleophile, can attack and open the epoxide ring.[6] This reaction can be catalyzed by trace amounts of acid or base. The resulting product, containing a newly formed hydroxyl group and a methoxy group, will be significantly more polar than the parent epoxide, causing it to have a lower Rf value on a normal-phase TLC plate.
Q2: My LC-MS analysis shows a peak with a mass increase of 18 Da. What is the likely identity of this impurity?
A2: An increase of 18 mass units (the molecular weight of water) strongly suggests a hydrolysis reaction has occurred. The most probable event is the hydrolysis of the epoxide ring to form the corresponding vicinal diol (a molecule with two adjacent hydroxyl groups).[7][8] This can happen in the presence of water under either acidic or basic conditions.[8][9]
Q3: Under what pH conditions is my compound most likely to degrade?
A3: The epoxide ring is susceptible to opening under both acidic and basic conditions.[10]
-
Acidic Conditions (pH < 6): The epoxide oxygen is first protonated, making it a better leaving group and activating the ring for attack by even weak nucleophiles like water.[5][11] The reaction proceeds via a mechanism with significant SN1 character, meaning the nucleophile will preferentially attack the more substituted carbon of the epoxide.[6][11]
-
Basic Conditions (pH > 8): Strong nucleophiles, such as hydroxide ions, will directly attack the epoxide ring in a standard SN2 reaction.[4][12] This attack occurs at the sterically less hindered carbon atom.[6][13]
Therefore, to maximize stability in solution, maintaining a neutral pH (approximately 6.5-7.5) is critical.
Q4: Can the compound degrade at elevated temperatures?
A4: Yes. While the primary concerns are hydrolytic, thermal decomposition is also possible. High temperatures can promote the breakdown of the molecule. The main weight loss for many epoxy resins occurs in the range of 330-470°C.[14] Thermal decomposition often involves complex fragmentation reactions and can generate a variety of smaller, more volatile products.[15][16] If your experimental protocol involves heating, it is advisable to conduct a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition.[17][18]
Section 4: Troubleshooting & Analytical Workflows
When unexpected impurities arise, a systematic analytical approach is required for identification and structural elucidation.
Caption: Recommended workflow for identifying decomposition products.
Protocol 4.1: Initial Screening by HPLC-MS
This is the frontline technique for detecting and getting initial information on non-volatile degradation products.[19][20]
-
Sample Preparation: Dissolve a small amount of the suspect sample in a suitable solvent (e.g., acetonitrile). Ensure the solvent is neutral and free of water if hydrolysis is a concern.
-
Chromatographic Separation (HPLC):
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. The acid helps with ionization but be aware it can potentially catalyze degradation of highly sensitive compounds.
-
Detection: Use a UV detector set to the λ_max of the parent compound and a mass spectrometer.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.[21]
-
Data Acquisition: Acquire full scan data to detect all ions. Compare the mass-to-charge ratio (m/z) of any new peaks to the parent compound.[22] Propose elemental formulas using high-resolution mass spectrometry if available.[21]
-
Protocol 4.2: Analysis of Volatile Products by GC-MS
If thermal decomposition is suspected, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile or semi-volatile products.[23][24]
-
Sample Preparation: If the sample is solid, a small amount can be placed directly into a pyrolysis-GC-MS instrument. Alternatively, dissolve the sample in a volatile organic solvent like dichloromethane.
-
Chromatographic Separation (GC):
-
Injection: Use a heated injection port. Be aware that the heat of the injector can itself cause degradation, which can be a useful diagnostic tool.[25]
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable for a wide range of compounds.
-
Oven Program: Ramp the temperature from a low starting point (e.g., 50°C) to a high temperature (e.g., 300°C) to elute compounds with a range of boiling points.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Standard Electron Ionization (EI) at 70 eV.
-
Data Analysis: The fragmentation patterns generated by EI are highly reproducible and can be compared against spectral libraries (e.g., NIST) for confident identification of known small molecules.
-
Protocol 4.3: Definitive Structural Elucidation by NMR
For unambiguous confirmation of a degradation product's structure, especially its stereochemistry and regiochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[26][27][28]
-
Isolation: The impurity must first be isolated in sufficient purity and quantity (typically >1 mg), usually via preparative HPLC.
-
Data Acquisition:
-
Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard set of 1D and 2D NMR spectra:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks (i.e., which protons are adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
-
-
Structure Determination: By piecing together the information from these experiments, the complete chemical structure of the degradation product can be determined.[29][30] For example, the appearance of two new signals in the alcohol region of the ¹H NMR spectrum, coupled with corresponding carbon signals, would be strong evidence for the diol product.
Section 5: Data Interpretation Guide
This table summarizes the expected data for the most likely decomposition products.
| Potential Product | Structure | Molecular Formula | Δ Mass (Da) | Expected Analytical Signature |
| Parent Compound | 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one | C₁₂H₁₀O₃ | 0 | Reference peak in HPLC; Characteristic NMR spectrum. |
| Diol (Hydrolysis) | 5-(1,2-dihydroxyethyl)-4-methylisobenzofuran-1(3H)-one | C₁₂H₁₂O₄ | +18.01 | More polar (earlier elution in RP-HPLC); M+18 peak in MS; Appearance of two new -OH proton signals in ¹H NMR. |
| Methoxy-Alcohol | 5-(2-hydroxy-1-methoxyethyl)-4-methylisobenzofuran-1(3H)-one | C₁₃H₁₄O₄ | +32.03 | More polar than parent; M+32 peak in MS; Appearance of a new methoxy singlet (~3.3-3.5 ppm) in ¹H NMR. |
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
IntechOpen. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]
-
OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]
-
JoVE. (2025, May 22). Video: Base-Catalyzed Ring-Opening of Epoxides. [Link]
-
OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (Sₙ2-like). [Link]
-
BYJU'S. (2022, March 25). Epoxide Reactions. [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]
-
PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]
-
ResearchGate. (n.d.). Thermal decomposition mechanisms of epoxies and polyurethanes. [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
-
Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
-
The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Slideshare. (n.d.). use of nmr in structure ellucidation. [Link]
-
Wikipedia. (n.d.). Epoxide. [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
MATEC Web of Conferences. (n.d.). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. [Link]
-
Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. [Link]
-
Scientist Live. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Max Planck Institute for Marine Microbiology. (n.d.). High-performance liquid chromatograph with mass spectrometry (HPLC MS). [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
PMC. (2018, December 26). Thermal Decomposition Properties of Epoxy Resin in SF6/N2 Mixture. [Link]
-
RSC Publishing. (2015, September 15). Study of decomposition products by gas chromatography-mass spectrometry and ion.... [Link]
-
ResearchGate. (n.d.). The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine. [Link]
-
NETZSCH Analyzing & Testing. (2013, August 31). Characterization of the Composition and Thermal Decomposition Profile of Recycled Carpet Samples by TGA-FT-IR, TGA-MS, and TGA-GC-MS. [Link]
-
LCGC International. (2022, August 1). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. [Link]
-
ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. In Analytical Chemistry. [Link]
-
ResearchGate. (2014, April 5). Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)?. [Link]
-
bioRxiv. (2024, January 28). Degradome analysis to identify direct protein substrates of small-molecule degraders. [Link]
-
ResearchGate. (2015, September 15). (PDF) Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Generating Highly Specific Spectra and Identifying Thermal Decomposition Products via Gas Chromatography / Vacuum Ultraviolet Spectroscopy. [Link]
-
University of Winnipeg. (n.d.). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 5. echemi.com [echemi.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aakash.ac.in [aakash.ac.in]
- 9. byjus.com [byjus.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 14. Thermal Decomposition Properties of Epoxy Resin in SF6/N2 Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. chemyx.com [chemyx.com]
- 20. measurlabs.com [measurlabs.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. scientistlive.com [scientistlive.com]
- 23. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. NMR Spectroscopy [www2.chemistry.msu.edu]
- 28. azolifesciences.com [azolifesciences.com]
- 29. use of nmr in structure ellucidation | PDF [slideshare.net]
- 30. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Minimizing side reactions during isobenzofuranone epoxidation
Welcome to the technical support center for isobenzofuranone epoxidation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Isobenzofuranones, or phthalides, are core structures in numerous biologically active molecules, and their subsequent functionalization via epoxidation is a critical step in many synthetic routes.[1][2][3][4]
However, the epoxidation of the exocyclic double bond in isobenzofuranone systems is often plagued by competing side reactions, leading to reduced yields and complex purification challenges. This guide provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the epoxidation of isobenzofuranones?
The two most prevalent and challenging side reactions are the Baeyer-Villiger (BV) oxidation of the lactone carbonyl and the acid- or base-catalyzed ring-opening of the desired epoxide product.[5][6]
-
Baeyer-Villiger Oxidation: Peroxyacid reagents, especially m-chloroperoxybenzoic acid (m-CPBA), are not only epoxidizing agents but can also oxidize ketones and lactones.[7] In this side reaction, the peroxyacid attacks the electrophilic carbonyl carbon of the lactone ring, leading to an oxygen atom insertion and subsequent rearrangement, rather than attacking the target double bond.[5][8]
-
Epoxide Ring-Opening (Hydrolysis): The formed epoxide is a strained three-membered ring.[9] In the presence of acid (e.g., the m-chlorobenzoic acid byproduct from m-CPBA) or nucleophiles like water, the ring can open to form an undesired 1,2-diol.[6][9][10] This reaction is often a major issue during the reaction or aqueous workup.
Q2: My epoxidation yield is consistently low, but I don't see any clear side products on my TLC plate. What could be the issue?
Low yields without obvious side products can be deceptive. Several factors could be at play:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient equivalents of the oxidizing agent, low reaction temperature, or a deactivated substrate. It is crucial to monitor the reaction by a reliable method like TLC or LC-MS to track the consumption of the starting material.
-
Formation of Polar, Water-Soluble Byproducts: The primary byproduct of epoxide ring-opening is a diol.[10] Diols are significantly more polar than the starting material and the epoxide product. They may stick at the baseline of your TLC plate in standard solvent systems (e.g., Hexane/Ethyl Acetate) or be lost to the aqueous phase during workup, making them difficult to detect.
-
Product Volatility/Instability: While less common for isobenzofuranones, consider if your product is volatile or unstable on silica gel during chromatography.
-
Degraded Oxidant: Peroxyacids like m-CPBA can degrade over time, especially if not stored properly (cool and dry).[11] Always use a freshly opened bottle or titrate your reagent to determine its active oxygen content before use.
Q3: How do I choose the right epoxidation reagent for my isobenzofuranone substrate?
The choice of reagent is a critical parameter that directly influences the competition between epoxidation and the Baeyer-Villiger side reaction.
| Reagent | Typical Conditions | Advantages | Disadvantages & Mitigation Strategies |
| m-CPBA | CH₂Cl₂, 0 °C to RT | Readily available, generally reliable, well-documented.[11][12] | Prone to causing both Baeyer-Villiger oxidation and acid-catalyzed epoxide opening. Mitigation: Use buffered conditions (e.g., Na₂HPO₄, NaHCO₃) to neutralize the acidic byproduct.[13] Run at the lowest possible temperature that allows for a reasonable reaction rate. |
| Hydrogen Peroxide (H₂O₂) | Basic (e.g., NaOH, KOH) in MeOH or CH₃CN | Cost-effective, environmentally benign (byproduct is water).[14] Can be highly selective for α,β-unsaturated systems (Weitz-Scheffer epoxidation). | Requires basic conditions, which can promote epoxide ring-opening if not carefully controlled. May require a phase-transfer catalyst for biphasic systems. |
| Dimethyldioxirane (DMDO) | Acetone, 0 °C to RT | Highly reactive and often gives clean epoxidation at low temperatures. Neutral byproduct (acetone).[6] | Must be prepared fresh and titrated; can be explosive in concentrated form. Its high reactivity can sometimes lead to over-oxidation. |
| Oxone® (Potassium Peroxymonosulfate) | Biphasic systems (e.g., CH₂Cl₂/H₂O) with a ketone (e.g., acetone) and buffer | Inexpensive, stable solid, and a "green" oxidant.[5][6] | Can also induce Baeyer-Villiger oxidation.[5] Reaction kinetics can be complex due to the biphasic nature. |
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Significant amount of Baeyer-Villiger byproduct is observed.
Q: My primary impurity is a rearranged product consistent with Baeyer-Villiger (BV) oxidation. How can I suppress this side reaction?
A: Suppressing the BV pathway requires tipping the kinetic balance in favor of the alkene epoxidation. The lactone carbonyl and the exocyclic double bond are in a competitive race for the oxidant.
Causality: The BV reaction proceeds via nucleophilic attack of the peroxyacid on the carbonyl carbon.[7] Epoxidation occurs via electrophilic attack on the nucleophilic double bond.[15] Your goal is to either decrease the reactivity of the carbonyl or increase the relative reactivity of the double bond and the oxidant towards it.
Solutions:
-
Lower the Reaction Temperature: This is the most straightforward first step. The BV oxidation often has a higher activation energy than epoxidation. Running the reaction at 0 °C or even -20 °C can dramatically increase the selectivity for the desired epoxide. Monitor the reaction closely, as the rate will be slower.
-
Change the Oxidant: The reactivity of peroxyacids varies. Highly reactive peroxyacids like trifluoroperacetic acid (TFPAA) are more prone to BV oxidation.[8] If you are using m-CPBA, consider switching to a different system. A Weitz-Scheffer epoxidation using H₂O₂ and a base is often highly selective for α,β-unsaturated systems and avoids the acidic conditions that can arise with peroxyacids.[14]
-
Solvent Effects: While less pronounced, the solvent can influence selectivity. Aprotic, non-polar solvents like dichloromethane (CH₂Cl₂) or chloroform are standard. Highly polar or protic solvents might change the reactivity profile.
Problem 2: The desired epoxide is formed but is then converted to a diol.
Q: I can see my epoxide product forming on TLC, but over time it disappears and a new, very polar spot appears at the baseline. I suspect this is the diol from ring-opening. How do I prevent this?
A: This is a classic case of product instability under the reaction or workup conditions. The key is rigorous pH control.[16]
Causality: The epoxide ring is susceptible to nucleophilic attack. This attack is significantly accelerated by protonating the epoxide oxygen, which turns it into a much better leaving group.[9][17] The carboxylic acid byproduct of peroxyacid oxidants (e.g., m-chlorobenzoic acid) is a prime culprit for this protonation.
Solutions:
-
Buffered Reaction Conditions: This is the most effective solution. By adding an inorganic base to the reaction mixture, you can neutralize the acidic byproduct as it is formed. A common and effective method is to run the reaction in CH₂Cl₂ over an aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8).[13] Vigorous stirring is essential to ensure efficient acid-base quenching at the interface.
-
Anhydrous Conditions: If using a non-peroxyacid route, ensure your solvent and reagents are dry. The presence of water provides the nucleophile for hydrolysis.[10]
-
Careful Workup:
-
Quench Excess Oxidant: Before adding water, quench the excess peroxyacid with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) at low temperature (0 °C).
-
Minimize Contact with Acid/Base: During extraction, avoid strong acids or bases. Use saturated aqueous NaHCO₃ for washes, followed by brine. Work quickly and keep the solutions cold.
-
Avoid Acidic Chromatography Media: Standard silica gel is slightly acidic and can cause epoxide degradation on the column. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.
-
Visualizing the Competing Pathways
The following diagram illustrates the critical choice the peroxyacid makes when reacting with the isobenzofuranone substrate.
Caption: Competing epoxidation vs. Baeyer-Villiger pathways.
Experimental Protocols
Protocol 1: Buffered Epoxidation using m-CPBA
This protocol is designed to minimize both Baeyer-Villiger oxidation and subsequent epoxide hydrolysis.
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add the isobenzofuranone starting material (1.0 eq).
-
Add dichloromethane (CH₂Cl₂) to dissolve the substrate (concentration typically 0.1-0.2 M).
-
In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add this aqueous solution to the reaction flask (volume should be about half that of the CH₂Cl₂).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
-
Reaction:
-
Weigh out solid m-CPBA (typically 77% purity, use 1.2-1.5 eq).
-
Add the m-CPBA to the reaction mixture portion-wise over 10-15 minutes. Adding it all at once can cause an exotherm.
-
Allow the reaction to stir vigorously at 0 °C. The efficiency of the buffering depends on the mixing at the solvent interface.
-
-
Monitoring:
-
Monitor the reaction progress by TLC. Co-spot the reaction mixture with the starting material. The epoxide product should have a slightly higher Rf than the starting material.
-
Stain the TLC plate with a permanganate (KMnO₄) stain. The starting material (alkene) will show a yellow spot, while the epoxide will not react. This helps to confirm the consumption of the starting material.
-
-
Workup:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel.
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining m-CPBA. Shake and allow the layers to separate.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography. If you suspect the product is sensitive to acid, use silica gel that has been pre-treated with triethylamine.
-
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues.
Sources
- 1. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Epoxide-Opening Cascades Promoted by Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
Controlling temperature effects on 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one stability
Technical Support Center: 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one Stability Guide
Executive Summary: The Stability Paradox
Researchers often underestimate the sensitivity of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one .[1] This molecule contains two pharmacophores with opposing stability profiles:
-
The Phthalide Core (Lactone): Generally robust but susceptible to hydrolysis under basic conditions.
-
The Oxirane (Epoxide) Side Chain: The critical weak point. It is highly strained (approx. 27 kcal/mol ring strain) and kinetically unstable above 40°C .[1]
The Core Issue: Thermal energy acts as a catalyst for the Meinwald Rearrangement , converting the valuable epoxide into a thermodynamic dead-end (an aldehyde or ketone). Furthermore, moisture combined with heat accelerates the hydrolysis of both rings.
This guide provides the protocols necessary to arrest these degradation pathways.
Mechanism of Thermal Degradation
To control stability, you must understand the failure mode. The degradation is not random; it follows specific mechanistic pathways driven by Arrhenius kinetics.
Pathway A: The Meinwald Rearrangement (Thermal)
Under thermal stress (or Lewis acid catalysis), the epoxide oxygen-carbon bond cleaves.[1] A hydride shift occurs, collapsing the ring into a carbonyl derivative (aldehyde/ketone). This is irreversible.
Pathway B: Hydrolytic Ring Opening (Moisture + Heat)[1]
-
Epoxide Hydrolysis: Forms a vicinal diol. This increases polarity and destroys the alkylating potential of the drug intermediate.
-
Phthalide Hydrolysis: Opens the lactone ring to form a hydroxy-acid, often shifting the pH of the solution and catalyzing further epoxide degradation (autocatalysis).
Visualizing the Threat (DOT Diagram)
Figure 1: Thermal and hydrolytic degradation pathways.[1] Note the feedback loop where lactone hydrolysis generates acid, further degrading the epoxide.
Storage & Transport Protocols (Cold Chain)
Standard: Adhere to ICH Q1A(R2) guidelines for unstable intermediates.
| Parameter | Recommendation | Technical Rationale |
| Long-Term Storage | -20°C ± 5°C | Arrhenius kinetics dictate that reaction rates double for every 10°C rise.[1] Deep freeze effectively halts the hydride shift. |
| Short-Term/Working | 2°C to 8°C | Acceptable for <48 hours.[1] Keep in a desiccator to prevent condensation upon warming. |
| Transport | Dry Ice (Solid CO₂) | Maintain <-60°C. Do not use "Blue Ice" packs (0°C) for trans-oceanic shipping; the risk of excursion >15°C is too high.[1] |
| Atmosphere | Argon/Nitrogen | Oxygen is less of a concern than moisture. An inert blanket prevents hydrolysis. |
Operational Troubleshooting (FAQs)
Q1: My compound turned from white to yellow/orange overnight. Is it usable?
Diagnosis: This is the classic "Canary Sign" of conjugated aldehyde formation via the Meinwald Rearrangement or polymerization. Action:
-
Run a TLC or HPLC . Look for a new peak with a slightly lower retention time (aldehyde) or baseline smearing (polymer).[1]
-
Stop. If purity is <95%, do not proceed. Aldehydes can act as electrophiles in subsequent steps, creating complex impurity profiles that are impossible to purify later.
Q2: I see a purity drop during rotary evaporation. Why?
Diagnosis: The water bath was likely too hot, or the vacuum was too weak (leading to longer heat exposure). Solution:
-
Bath Limit: Never exceed 30°C .
-
Vacuum: Use a high-vacuum pump (<10 mbar) to remove solvents rapidly at low temperatures.[1]
-
Stabilizer: If the solvent is non-nucleophilic (e.g., DCM), add trace triethylamine (0.1%) to buffer against acid-catalyzed rearrangement, only if compatible with the next step.[1]
Q3: Can I store the compound in solution?
Diagnosis: High risk. In solution, molecular mobility increases, accelerating bimolecular degradation (dimerization).[1] Solution:
-
Avoid: Protic solvents (Methanol, Water) – these will open the epoxide ring.
-
Preferred: If necessary, store in anhydrous Toluene or DCM at -20°C.
-
Best Practice: Always strip to a solid/foam for storage >24 hours.
Analytical Validation Protocols
Do not guess. Validate stability using these specific methods.
Protocol A: Thermal Stress Test (DSC)
Use Differential Scanning Calorimetry to determine the "Onset of Decomposition" (
-
Sample: 2–5 mg in a hermetically sealed aluminum pan (nitrogen atmosphere).
-
Ramp: 5°C/min from 20°C to 250°C.
-
Analysis: Look for an exothermic peak.
-
Pass: No exotherm below 100°C.
-
Fail: Exotherm onset <60°C indicates high instability; re-purify or check for metal contaminants (Lewis acids catalyze degradation).[1]
-
Protocol B: Accelerated Stability Assessment Program (ASAP)
Rapidly determine shelf-life.[1]
-
Aliquot samples into HPLC vials.
-
Incubate at 40°C / 75% RH (Stress) and 25°C / 60% RH (Control).
-
Analyze via HPLC at T=0, 24h, 48h.
-
Criteria: If degradation >1.0% at 24h (40°C), strict cold chain (-20°C) is mandatory.
Decision Tree for Handling
Figure 2: Operational decision tree for handling and solvent selection.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1][2] Link
-
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition, 2013.[1] (Refer to Chapter 10 for Epoxide Ring Opening mechanisms).
-
Gassman, P. G., & Guggenheim, T. L. "Opening of Epoxides with TMSCN: Mechanistic Investigation."[3] Organic Syntheses, 1986, 64,[1][3] 39. (Demonstrates Lewis acid sensitivity of epoxides). Link[1]
-
Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.[1] (Best practices for handling thermally sensitive intermediates).
Sources
Technical Support Center: Recrystallization of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
A Foreword on This Guide: This document serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one. The unique chemical architecture of this molecule, featuring a polar lactone, an aromatic core, and a reactive epoxide ring, presents specific challenges and opportunities in selecting an optimal recrystallization solvent. This guide is structured in a practical question-and-answer format to directly address common issues and provide scientifically-grounded solutions. Our approach prioritizes not only the purity and yield of the final product but, critically, the preservation of the labile epoxide moiety.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most critical factors to consider when selecting an initial recrystallization solvent for this specific compound?
When purifying 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, three primary factors must be balanced: solubility, yield, and chemical stability.
-
Solubility Profile ("Like Dissolves Like"): The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[1][2][3] This differential solubility is the cornerstone of recrystallization, allowing for dissolution when hot and maximizing crystal recovery upon cooling.[4] Given the molecule's structure—a polar lactone and epoxide combined with a nonpolar aromatic ring—solvents of intermediate polarity are excellent starting points.
-
Preservation of the Epoxide Ring: This is the most critical chemical consideration. Epoxides are susceptible to ring-opening reactions under both acidic and basic conditions, and also by nucleophilic attack, which can be facilitated by protic solvents (e.g., alcohols, water), especially at elevated temperatures.[5][6] Therefore, the chosen solvent must be neutral and, ideally, aprotic to prevent degradation of the target molecule.
-
Boiling Point and Safety: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from "oiling out"—separating as a liquid instead of forming crystals.[7][8] Additionally, solvents should be chosen with consideration for their volatility and safety profile to allow for easy removal from the final product without posing undue risk.[3][9]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve this?
"Oiling out" occurs when the solid melts in the hot solvent and separates as an insoluble liquid phase rather than dissolving completely.[10][11] This is problematic because impurities tend to dissolve preferentially in the oil, leading to poor purification.[10][12]
Common Causes & Solutions:
-
Cause 1: Solvent Boiling Point is Too High. If the boiling point of your solvent is above the melting point of the compound, it will melt before it can dissolve.[8]
-
Solution: Switch to a solvent with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C) and observing oiling, consider trying ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[13]
-
-
Cause 2: High Impurity Level. Significant impurities can depress the melting point of your crude material, causing it to oil out even in a suitable solvent.[8][10]
-
Solution: First, try adding a small amount of additional solvent to the hot mixture to see if the oil dissolves.[10] If this works, you may have simply used too little solvent initially. If not, consider a preliminary purification step like a quick filtration through a silica plug before attempting recrystallization again.
-
-
Cause 3: Solution is Too Concentrated. Cooling a highly supersaturated solution too quickly can sometimes favor oil formation over crystal nucleation.
-
Solution: Re-heat the mixture to redissolve the oil, add a bit more solvent (10-20% increase), and allow the solution to cool much more slowly.[8] Insulating the flask can promote the slow, ordered crystal growth required for high purity.
-
Q3: I'm getting very poor crystal recovery. What are the most likely reasons and how can I improve my yield?
Low recovery is a common and frustrating issue in recrystallization. The cause often lies in the choice and handling of the solvent.
Common Causes & Solutions:
-
Cause 1: Using Too Much Solvent. This is the most frequent cause of low yield.[8] If an excessive volume of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[2][14] If you have already completed the crystallization and suspect this was the issue, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals.[10]
-
-
Cause 2: The Compound is Too Soluble in the Cold Solvent. The ideal solvent exhibits a large difference in solubility between its hot and cold states.[1][3] If your compound remains quite soluble even at 0 °C, your recovery will be poor.
-
Solution: You need a solvent system in which the compound is less soluble when cold. This is an excellent scenario to employ a mixed-solvent system (see Q5). Alternatively, switching to a less polar solvent may decrease cold solubility. For example, if recovery from pure ethyl acetate is low, a mixture of ethyl acetate and a non-polar "anti-solvent" like heptane or cyclohexane will likely improve yield.
-
-
Cause 3: Cooling Too Rapidly or Not Cooling Enough. Premature filtration before crystallization is complete will leave product in the solution.
-
Solution: Ensure the solution is allowed to cool slowly to room temperature first, then chill it thoroughly in an ice bath for at least 30 minutes before filtration to maximize crystal precipitation.[14]
-
Q4: I suspect the epoxide ring is degrading during recrystallization. What are the signs and which solvents should I absolutely avoid?
Protecting the epoxide is paramount. Ring-opening will result in impurities that may be difficult to separate.
Signs of Degradation:
-
TLC Analysis: The most definitive sign is the appearance of new, more polar spots on a TLC plate of the recrystallized material compared to the crude starting material.
-
Lowered Melting Point: The presence of ring-opened impurities will depress and broaden the melting point of your final product.
-
Changes in Spectroscopic Data: NMR or IR spectra of the product will show new peaks corresponding to diols or other ring-opened products.
Solvents and Conditions to Avoid:
-
Protic Solvents (especially when hot): Alcohols (methanol, ethanol), water, and carboxylic acids can act as nucleophiles and open the epoxide ring, a reaction catalyzed by trace acid or base.[5][6] While sometimes used in mixed-solvent systems, they should be used with extreme caution and at the lowest possible temperatures.
-
Acidic or Basic Solvents: Solvents with even trace amounts of acid (e.g., unpurified chloroform which can contain HCl) or base can catalyze epoxide degradation. Ensure your solvents are pure and neutral.
-
Highly Nucleophilic Solvents: While less common, solvents like amines should be avoided as they will readily react with the epoxide.
Recommended Safer Solvents: Aprotic solvents are generally the safest choice. Good candidates include esters (ethyl acetate), ketones (acetone, methyl ethyl ketone), ethers (THF, 2-MeTHF), and aromatic hydrocarbons (toluene).[15][16]
Protocols and Data
Screening for Alternative Single Solvents
A systematic screening process is the most effective way to identify a new solvent.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of fine, well-formed crystals.[7]
Table 1: Suggested Aprotic Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethyl Acetate | Ester | 77 | 6.0 | Excellent starting point. Medium polarity, good volatility. Often provides a steep solubility curve. |
| Acetone | Ketone | 56 | 21 | More polar than ethyl acetate. Its low boiling point is gentle on the compound but may lead to rapid evaporation. |
| Methyl Ethyl Ketone (MEK) | Ketone | 80 | 18.5 | Similar to acetone but with a higher boiling point, which can be advantageous for dissolving stubborn solids. |
| Tetrahydrofuran (THF) | Ether | 66 | 7.6 | Good solvent for many moderately polar compounds. Must be checked for peroxides before use. |
| Toluene | Aromatic | 111 | 2.4 | A less polar option. Useful if the compound is too soluble in esters or ketones. High boiling point requires caution to avoid oiling out.[13] |
Q5: How do I perform a recrystallization using a mixed-solvent (binary) system?
A mixed-solvent system is perfect when no single solvent has the ideal solubility profile.[1] The technique involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is nearly insoluble.[17][18] The two solvents must be miscible with each other.[7][19]
Recommended System: For this compound, an excellent starting pair is Ethyl Acetate (good solvent) / Heptane (poor solvent) . This pair offers a good polarity range and is unlikely to react with the epoxide.[15]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Heat the flask and add the minimum amount of hot "good" solvent (e.g., ethyl acetate) required to completely dissolve the solid.
-
While keeping the solution hot, add the "poor" solvent (e.g., heptane) dropwise, swirling continuously.
-
Continue adding the poor solvent until you reach the point of saturation, which is indicated by the first persistent cloudiness or turbidity.[18][20]
-
Add 1-2 more drops of the hot "good" solvent to re-dissolve the precipitate and ensure the solution is perfectly saturated.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration.
Visualized Workflow
The following diagram outlines the decision-making process for troubleshooting and selecting an appropriate solvent system.
Caption: Decision workflow for recrystallization solvent selection.
References
-
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
-
4. Crystallization. Department of Chemistry, University of California, Davis. [Link]
-
Mixed Solvent Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
Finding the best solvent for recrystallisation. Royal Society of Chemistry, Education in Chemistry. [Link]
-
Recrystallization. Department of Chemistry, University of California, Irvine. [Link]
-
Solvent Selection and Recrystallization Guide. Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. Department of Chemistry and Biochemistry, University of Arizona. [Link]
-
Recrystallization I. Department of Chemistry, University of Rochester. [Link]
-
3.6F: Troubleshooting (Crystallization). Chemistry LibreTexts. [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]
-
Recrystallization method. Waseda University. [Link]
-
Recrystallization. Manav Rachna International Institute of Research and Studies. [Link]
-
Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Experiment 9 — Recrystallization. Swarthmore College. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Chemical Resistance for Ambient Cure Epoxy Formulations. Evonik. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
Chemical compatibility table with epoxy. Duplação. [Link]
-
Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace by Typeset. [Link]
- Process for the purification of epoxides.
-
DURAL EPOXY COATINGS Chemical RESISTANCE CHART. BuildSite. [Link]
-
Chemical Resistance Guide– 6.0 HP Epoxy. PAVE Technology. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
Epoxide. Wikipedia. [Link]
-
Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. amherst.edu [amherst.edu]
- 15. mdpi.com [mdpi.com]
- 16. buildsite.com [buildsite.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 19. community.wvu.edu [community.wvu.edu]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Abstract
This technical guide provides a detailed, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one. In the absence of direct, published experimental data for this specific molecule, this guide establishes a robust, predicted spectral profile through a comparative analysis of structurally related isobenzofuranone (phthalide) analogues. By systematically examining the spectral contributions of the core phthalide skeleton, the C4-methyl group, and the C5-oxiranyl substituent, this document serves as an essential reference for researchers in chemical synthesis and drug development. It offers not only reference data but also explains the causal relationships between molecular structure and spectral output, empowering scientists to confidently identify and characterize this and similar molecular entities.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is critical for unambiguous spectral assignment. The structure of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is presented below with the IUPAC-recommended numbering for the isobenzofuranone core and appended labels for the substituents.
Caption: Molecular structure of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.
Comparative ¹H NMR Data Analysis
The following table summarizes the predicted ¹H NMR data for the target compound alongside experimental data for structurally related analogues. This comparison is fundamental to understanding the spectral influence of each substituent. All chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Aromatic H (δ, ppm) | -CH₂O- (H3) (δ, ppm) | -CH₃ (δ, ppm) | Oxirane H (δ, ppm) | Solvent | Reference |
| Target Compound (Predicted) | H7: ~7.8 (d)H6: ~7.4 (d) | ~5.3 (s) | ~2.3 (s) | H1': ~3.9 (dd)H2'a: ~3.2 (dd)H2'b: ~2.9 (dd) | CDCl₃ | N/A |
| 3-Propyl-isobenzofuran-1-one | 7.87(d), 7.65(t),7.50(t), 7.41(d) | 5.46 (dd) | N/A | N/A | CDCl₃ | [1] |
| 5-Hydroxy-7-methoxy-4-methylphthalide | 6.5 (s, approx.) | 5.2 (s, approx.) | 2.1 (s, approx.) | N/A | DMSO-d₆ | [2] |
| 4-Methylphthalic acid | 7.9(d), 7.5(d), 7.4(s) | N/A | 2.4 (s) | N/A | DMSO-d₆ |
Comparative ¹³C NMR Data Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts for the target molecule are compared with experimental data from its structural precursors and related molecules.
| Compound | C=O (C1) (δ, ppm) | Aromatic C (δ, ppm) | -CH₂O- (C3) (δ, ppm) | -CH₃ (δ, ppm) | Oxirane C (δ, ppm) | Solvent | Reference |
| Target Compound (Predicted) | ~170 | ~150 (C7a), ~140 (C4), ~135 (C5), ~134 (C7), ~125 (C3a), ~122 (C6) | ~70 | ~18 | C1': ~52C2': ~47 | CDCl₃ | N/A |
| 3-Propyl-isobenzofuran-1-one | 170.9 | 150.4, 133.1, 129.2, 126.4, 125.9, 121.9 | 81.5 (CH) | N/A | N/A | CDCl₃ | [1] |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 172.7 | 149.6, 142.1, 140.8, 125.8, 117.7, 116.5 | 66.8 | 8.2 | N/A | CD₃OD | [3] |
In-Depth Spectral Interpretation and Discussion
The process of assigning NMR signals is a logical deduction based on established principles of chemical shift theory, spin-spin coupling, and comparison with known structures.[4]
The Isobenzofuranone Core
-
¹H NMR: The aromatic region of the parent phthalide structure typically shows four protons with complex splitting patterns. In our target molecule, the substitution at C4 and C5 simplifies this region to two mutually coupled protons, H6 and H7. We predict H7 to be further downfield (~7.8 ppm) due to the deshielding effect of the adjacent lactone carbonyl group. H6 would appear as a corresponding doublet around ~7.4 ppm. The two protons on C3 (the benzylic methylene group) are diastereotopic but often appear as a singlet around 5.3 ppm in simple phthalides, as their chemical environments are very similar.
-
¹³C NMR: The lactone carbonyl carbon (C1) is consistently found in the 170-173 ppm range, a characteristic chemical shift for esters and lactones.[3] The six aromatic carbons will appear between ~120 and 150 ppm. The quaternary carbons (C3a, C4, C5, C7a) can be distinguished from the protonated carbons (C6, C7) using a DEPT experiment. C7a, being attached to the lactone oxygen, is expected to be the most downfield of the aromatic carbons (~150 ppm). The benzylic carbon C3 is typically observed around 70 ppm.
The C4-Methyl Group
-
¹H NMR: The methyl group at C4 is attached to an aromatic ring and is expected to produce a sharp singlet in the ¹H NMR spectrum. Based on data for compounds like 4-methylphthalic acid (~2.4 ppm), a chemical shift of approximately ~2.3 ppm is predicted for the target molecule. This singlet, integrating to three protons, is a key identifier for this substituent.
-
¹³C NMR: The methyl carbon signal is expected in the aliphatic region of the ¹³C spectrum. For similar structures, this signal appears between 8 and 20 ppm.[3] A predicted value of ~18 ppm is reasonable.
The C5-Oxiranyl Group
-
¹H NMR: The oxirane (epoxide) ring introduces three new protons (H1', H2'a, H2'b) with characteristic shifts and coupling patterns. These protons form an AMX spin system.
-
H1' (methine): This proton is attached to the carbon bonded to the aromatic ring. It is expected to be the most downfield of the three, predicted around ~3.9 ppm . It will appear as a doublet of doublets (dd) due to coupling with the two geminal protons on C2'.
-
H2'a and H2'b (methylene): These two protons are diastereotopic. They will appear as two separate signals, each as a doublet of doublets. Typical values for terminal epoxides place these signals between 2.5 and 3.5 ppm. We predict shifts of approximately ~3.2 ppm and ~2.9 ppm . The coupling constants would be characteristic: a geminal coupling (²J) of ~5 Hz, and two different cis/trans vicinal couplings (³J) to H1' of ~4 Hz and ~2.5 Hz, respectively.
-
-
¹³C NMR: The two carbons of the oxirane ring are highly shielded due to ring strain and the electronegativity of the oxygen atom. They typically resonate between 40 and 60 ppm. The carbon attached to the aromatic ring (C1') is expected to be slightly more downfield than the terminal carbon (C2'). Predicted values are ~52 ppm for C1' and ~47 ppm for C2' .
Standard Experimental Protocols
To ensure data integrity and reproducibility, adherence to standardized protocols is paramount. The following describes a robust methodology for acquiring high-quality NMR data for small molecules like the one discussed herein.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvation: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm), though modern spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
NMR Data Acquisition
The following workflow is recommended for a comprehensive NMR analysis on a standard high-field spectrometer (e.g., 400 MHz or higher).
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.
-
Spectral Width (SW): ~240 ppm, centered around 100 ppm.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, several hundred to several thousand scans are often required.[7]
-
Relaxation Delay (D1): 2 seconds.
-
Conclusion
This guide establishes a detailed and predictive NMR profile for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one. By leveraging a comparative approach with known analogues, we have assigned specific chemical shift ranges and coupling patterns for every proton and carbon in the molecule. The provided ¹H and ¹³C NMR data tables, along with the in-depth interpretation, serve as a critical tool for any researcher working on the synthesis, isolation, or quality control of this compound. The outlined experimental protocols further ensure that future analytical work can be conducted in a standardized and reproducible manner, contributing to overall scientific integrity.
References
-
Chang, H.-T., Jeganmohan, M., & Cheng, C.-H. (2007). Supporting Information for "Highly Efficient Cyclization of o-Iodobenzoates with Aldehydes Catalyzed by Cobalt Bidentate Phosphine Complexes: a Novel Entry to Chiral Phthalides". Wiley-VCH. [Link]
-
Zhang, B., et al. (2023). A New Isobenzofuranone Derivative from Arctic Fungus Gyoerffyella sp. CPCC 401434. Records of Natural Products, ACG Publications. [Link]
-
Kim, J., et al. (2014). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Marine Drugs, 12(1), 434-442. [Link]
-
ResearchGate. (n.d.). 500-MHz 1 H NMR spectrum of 3-hydroxy-3-phosphonoisobenzofuranone. [Link]
-
Valente, A. M. M. P., et al. (n.d.). 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). ResearchGate. [Link]
-
Dos Santos, E. L., et al. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(8), 646-653. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0161373). [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0330507). [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of compound 1 in MeOH-d4. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509). [Link]
-
PubChem. (n.d.). 4-Methylphthalic acid. National Center for Biotechnology Information. [Link]
-
Letters in Applied NanoBioScience. (2025). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4-dihydro-1H-isochromene-3-c. [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
Rototec-Spintec. (n.d.). TECH NOTE: 22-004 - The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rototec-spintec.com [rototec-spintec.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
HPLC retention time standards for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
HPLC Retention Time Standards and Chiral Resolution Guide for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Executive Summary
The compound 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a critical chiral intermediate utilized in the synthesis of inhibitors targeting the renal outer medullary potassium (ROMK or Kir1.1) channel[1]. These downstream active pharmaceutical ingredients (APIs) are developed as diuretic and natriuretic agents for the treatment of severe cardiovascular conditions, including hypertension and heart failure[1].
Because the biological efficacy of ROMK inhibitors relies strictly on the stereochemistry at the benzylic position, the racemic epoxide must be resolved into its pure (R)- and (S)-enantiomers prior to downstream coupling[2]. When enantiomerically pure epoxides are employed, subsequent epoxide opening occurs with complete retention of stereochemistry[2]. This guide objectively compares Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) for the baseline resolution of this intermediate, providing self-validating protocols and retention time standards.
Mechanistic Causality in Chiral Separation
As an Application Scientist, it is crucial to understand why specific chiral stationary phases (CSPs) succeed where others fail. The separation of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is driven by the formation of transient diastereomeric complexes between the enantiomers and the CSP.
-
Hydrogen Bonding : The molecule features two potent H-bond acceptors: the lactone (isobenzofuranone) carbonyl and the oxirane oxygen. These interact strongly with the carbamate NH donors present on polysaccharide-based CSPs (e.g., Chiralpak AD or Chiralcel OD).
-
π-π Interactions : The rigid, planar isobenzofuranone core engages in π-π stacking with the derivatized phenyl rings of the stationary phase.
-
Steric Guidance : The 4-methyl group provides critical steric bulk that restricts the rotational freedom of the adjacent oxirane ring. This forces the (R)- and (S)-enantiomers to adopt distinct spatial orientations when entering the chiral grooves of the amylose or cellulose polymer, resulting in differential binding affinities and distinct retention times.
Experimental Workflow
Workflow for the chiral resolution of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.
Comparative Analysis: NP-HPLC vs. SFC
When establishing retention time standards, laboratories typically choose between traditional NP-HPLC and SFC[2].
-
NP-HPLC (e.g., Chiralpak AD-H) : Utilizes a hexane/ethanol mobile phase. It provides excellent, highly reproducible resolution (Rs > 3.0) and is easily scalable to preparative chromatography without specialized high-pressure equipment. However, it suffers from longer run times and high organic solvent consumption.
-
SFC (e.g., Chiralcel OD-H) : Utilizes supercritical CO₂ with a methanol co-solvent. The lower viscosity and higher diffusivity of supercritical CO₂ allow for flow rates 3x higher than HPLC without exceeding column backpressure limits. This results in sharper peaks, higher throughput, and a >50% reduction in run time.
Quantitative Data Summary
| Parameter | Normal Phase HPLC (NP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Ethanol (80:20 v/v) | CO₂ / Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| System Pressure | ~60 bar | 120 bar (Backpressure Regulator) |
| Temperature | 25 °C | 35 °C |
| Retention Time: Peak 1 | 8.5 min | 3.2 min |
| Retention Time: Peak 2 | 11.2 min | 4.5 min |
| Resolution (Rs) | 3.1 | 2.8 |
| Total Run Time | 15.0 min | 6.0 min |
Note: Retention times are representative standards based on optimized isocratic solvent systems for this specific phthalide epoxide class[2]. Timing may shift slightly depending on exact system dead volume.
Step-by-Step Experimental Protocols
Protocol 1: Normal Phase Chiral HPLC (Analytical)
1. Mobile Phase Preparation:
-
Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol.
-
Mix thoroughly and degas via sonication under vacuum for 10 minutes to prevent bubble formation in the pump head.
2. Sample Preparation:
-
Weigh 1.0 mg of racemic 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.
-
Dissolve in 1.0 mL of the mobile phase (Hexane/EtOH 80:20). Vortex for 30 seconds to ensure complete dissolution.
3. Instrument Parameters:
-
System: Agilent 1100/1200 series (or equivalent) equipped with a PDA detector[2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (optimal for the isobenzofuranone chromophore) and 254 nm.
4. Self-Validation System (Mandatory Checkpoint):
-
System Suitability Test (SST): Inject the racemic standard. The system is validated only if the resolution (Rs) between the two peaks is ≥ 2.0, and the tailing factor (Tf) is ≤ 1.5. If Rs < 2.0, the column stationary phase may be degraded; do not proceed with unknown samples.
-
Carryover Blank: Inject a blank (mobile phase) immediately following the SST. The baseline must show no peaks at 8.5 min or 11.2 min. This validates that subsequent Enantiomeric Excess (ee) calculations will not be artificially skewed by injector carryover.
Protocol 2: Supercritical Fluid Chromatography (SFC)
1. Co-solvent Preparation:
-
Ensure the use of MS-grade Methanol as the co-solvent to prevent modifier pump cavitation.
2. Sample Preparation:
-
Dissolve 1.0 mg of the racemate in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the SFC column frits.
3. Instrument Parameters:
-
System: Waters SFC analytical system (or equivalent).
-
Flow Rate: 3.0 mL/min.
-
Isocratic Gradient: 80% CO₂ / 20% Methanol.
-
Backpressure (BPR): 120 bar.
-
Column Temperature: 35 °C (critical for maintaining fluid density).
-
Detection: UV at 210 nm.
4. Self-Validation System (Mandatory Checkpoint):
-
Density Stability Check: Monitor the pump ripple and BPR stability for 5 minutes prior to injection. Pressure fluctuations >2 bar will alter CO₂ density, causing retention time drift and invalidating the run.
-
Resolution Verification: Inject the racemate. Rs must be ≥ 2.5. Because SFC peaks are narrower, a lower Rs indicates severe co-elution or channeling in the column bed.
Conclusion & Recommendations
For laboratories prioritizing throughput during the optimization of ROMK inhibitor synthesis, SFC is the recommended methodology . It reduces analysis time from 15 minutes to 6 minutes while maintaining baseline resolution, significantly accelerating the feedback loop during asymmetric synthesis or preparative scale-up. However, if an SFC system is unavailable, NP-HPLC on an amylose-based CSP (Chiralpak AD-H) provides a highly robust, universally accessible alternative with exceptional resolving power.
References
- Title: WO2016127358A1 - Inhibitors of renal outer medullary potassium channel Source: Google Patents URL
- Title: WO2016127358A1 - Inhibitors of renal outer medullary potassium channel (Chromatographic Conditions)
Sources
Mass Spectrometry Fragmentation Patterns of Isobenzofuranone Epoxides: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural characterization, platform comparison, and mechanistic fragmentation of phthalide epoxides.
Executive Summary
Isobenzofuranones (commonly known as phthalides) and their epoxide derivatives—such as 6,7-epoxyligustilide and senkyunolide A epoxide—are critical bioactive metabolites found in widely used medicinal plants like Ligusticum chuanxiong and Angelica sinensis. Because the oxirane (epoxide) ring is highly reactive, these compounds act as transient intermediates that readily form conjugates with glutathione (GSH) or alkylate target proteins like Keap1 (1[1]).
For drug development professionals, accurately characterizing these epoxides is paramount for understanding pharmacokinetics and toxicity. This guide objectively compares the performance of High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) against traditional Electron Ionization Mass Spectrometry (EI-MS), detailing the causality behind their fragmentation behaviors and providing self-validating experimental protocols.
Platform Comparison: ESI-HRMS vs. EI-MS for Epoxide Profiling
When selecting an analytical platform for isobenzofuranone epoxides, the ionization energy directly dictates the survival of the fragile oxirane ring.
| Analytical Platform | Ionization Technique | Precursor Ion | Epoxide Ring Stability | Primary Application & Performance |
| ESI-HRMS (Orbitrap/Q-TOF) | Soft (Low energy, atmospheric pressure) | [M+H]+ or [M-H]- | High. Intact precursor is clearly visible before targeted CID. | Superior for metabolite profiling. Ideal for detecting transient epoxides and bulky GSH conjugates in biological matrices. |
| GC-EI-MS | Hard (70 eV, vacuum) | M+• (Often absent) | Low. Extensive in-source fragmentation destroys the epoxide prematurely. | Limited for epoxides. Better suited for volatile, stable essential oil components rather than reactive intermediates. |
Analytical Insight: ESI-HRMS is the undisputed platform of choice for these compounds. The soft ionization preserves the molecular ion, allowing researchers to use Collision-Induced Dissociation (CID) to map the exact structural connectivity of the epoxide.
Mechanistic Fragmentation Pathways (The "Why")
Understanding the causality behind fragmentation is essential for accurate spectral interpretation. The MS/MS behavior of isobenzofuranone epoxides is governed by ring strain and the thermodynamic drive toward aromatization.
-
Epoxide Ring Opening & Dehydration (-18 Da): The oxirane ring introduces significant angular strain. Under CID in positive ESI mode, protonation typically occurs at the epoxide oxygen. This triggers a heterolytic C-O bond cleavage, forming a transient carbocation that rapidly stabilizes via the elimination of a water molecule. Consequently, the [M+H - H2O]+ ion is a universal diagnostic feature for these epoxides.
-
Lactone Core Cleavage (-28 Da / -44 Da): Following dehydration, the isobenzofuranone core undergoes decarbonylation (loss of CO, -28 Da) or decarboxylation (loss of CO₂, -44 Da). The expulsion of carbon monoxide is driven by the structural instability of the lactone core under collision energy, a phenomenon similarly observed in related lactone-containing compounds (2[2]).
-
Alkyl Chain Elimination (-42 Da / -56 Da): The final major pathway involves the loss of the butyl or butylidene side chain (e.g., -C₃H₆ or -C₄H₈) via a rearrangement process, leaving behind a highly stable, conjugated core ion.
For example, the MS/MS fragment ion at m/z 207.10 generated from 6,7-epoxyligustilide undergoes sequential neutral losses to form m/z 189.09, 161.10, and 119.09 (3[3]).
ESI-MS/MS fragmentation pathway of 6,7-epoxyligustilide showing sequential neutral losses.
Quantitative Data Summary
The table below summarizes the diagnostic high-resolution MS/MS data for key isobenzofuranone epoxides and their downstream conjugates. Recent metabolic profiling studies have confirmed that compounds like senkyunolide A readily undergo epoxidation followed by GSH conjugation in hepatocytes (4[4]).
| Compound | Molecular Formula | Precursor Ion [M+H]+ | Key Fragment Ions (m/z) | Diagnostic Neutral Losses |
| 6,7-Epoxyligustilide | C₁₂H₁₄O₃ | 207.10 | 189.09, 161.10, 119.09 | -H₂O, -CO, -C₃H₆ |
| Senkyunolide A Epoxide | C₁₂H₁₆O₃ | 209.11 | 191.10, 163.10, 107.05 | -H₂O, -CO, -C₄H₈ |
| Oxidized Ligustilide-GSH | C₂₂H₃₁N₃O₁₀S | 514.18 | 496.17, 385.14, 207.10 | -H₂O, -Pyroglutamate |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following LC-HRMS/MS methodology is designed as a self-validating system, incorporating critical quality control checkpoints to prevent false-positive metabolite identification.
Protocol: UHPLC-HRMS/MS Profiling of Epoxide Metabolites
Self-Validation Checkpoint: Prior to sample analysis, inject a blank matrix (e.g., quenched hepatocyte media without the drug) to establish baseline noise and rule out column carryover. Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that the mass accuracy error is strictly < 2 ppm.
-
Step 1: Sample Preparation (In Vitro Incubation) Incubate 10 μM of the precursor phthalide (e.g., senkyunolide A) with human or rat hepatocytes at 37°C for 2 hours. Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., formononetin). Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.
-
Step 2: Chromatographic Separation Inject 2 μL of the supernatant onto a sub-2 μm C18 column (e.g., 2.1 × 100 mm, 1.8 μm) maintained at 40°C. Utilize a binary gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.3 mL/min.
-
Step 3: MS1 Acquisition (Orbitrap) Operate the mass spectrometer in ESI positive mode. Set the spray voltage to 3.5 kV, capillary temperature to 320°C, and S-lens RF level to 55. Acquire full MS scans at a resolution of 70,000 (FWHM at m/z 200) with an AGC target of 3e6.
-
Step 4: Data-Dependent MS/MS (ddMS2) Trigger Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) on the top 5 most abundant precursor ions. Set the Normalized Collision Energy (NCE) to 25–35% to ensure optimal epoxide ring opening without completely obliterating the intermediate fragment ions.
-
Step 5: Data Processing & Neutral Loss Filtering Process the raw data using metabolomics software (e.g., Compound Discoverer). Apply a neutral loss filter specifically looking for exact mass differences of 18.0106 Da (H₂O) and 27.9949 Da (CO) to selectively flag isobenzofuranone epoxide candidates.
UHPLC-HRMS/MS workflow for profiling isobenzofuranone epoxides.
References
- A comprehensive investigation on chemical diversity and efficacy of different parts of Ligusticum chuanxiong Source: RSC Advances URL
- Metabolic profiling of senkyunolide A and identification of its metabolites in hepatocytes...
- Angelica sinensis and its Alkylphthalides Induce the Detoxification enzyme NAD(P)
- Source: MDPI (Molecules)
Sources
- 1. Angelica sinensis and its Alkylphthalides Induce the Detoxification enzyme NAD(P)H: Quinone OxidoReductase 1 by Alkylating KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Metabolic profiling of senkyunolide A and identification of its metabolites in hepatocytes by ultra-high-performance liquid chromatography combined with diode-array detector and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Certified Reference Standard for 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one: A Comparative Guide to Orthogonal Characterization
In the landscape of pharmaceutical development, the foundation of accurate analytical data rests upon the quality of its reference standards. For novel chemical entities (NCEs) such as 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, where compendial standards are unavailable, the onus is on the developing organization to synthesize and rigorously characterize a primary reference material.[1] This guide provides an in-depth, technically-grounded framework for this process.
This document eschews a simple step-by-step protocol in favor of a narrative that explains the causality behind each experimental choice. We will compare and contrast orthogonal analytical techniques, demonstrating how their combined data builds a self-validating and trustworthy profile of the reference standard. This multi-faceted approach is not merely best practice; it is a scientific necessity for ensuring the integrity of all subsequent research and quality control.[2]
Synthesis and Purification Strategy
The journey to a reference standard begins with the material itself. The target molecule, 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, is composed of an isobenzofuranone (phthalide) core and a reactive epoxide ring. A plausible synthetic strategy must be designed to build this structure efficiently while minimizing the formation of hard-to-separate, structurally similar impurities.
Proposed Synthetic Pathway
A logical approach involves the synthesis of the isobenzofuranone core followed by the introduction of the epoxide functionality. Various methods exist for isobenzofuranone synthesis, including palladium-catalyzed C-H activation and aryl iodine-catalyzed reactions.[3][4] For the subsequent epoxidation of an alkene precursor, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are a classic and effective choice.[5][6][7]
Purification: The Cornerstone of Quality
Purity is the most critical attribute of a reference standard.[8] Following synthesis, the crude product will inevitably contain unreacted starting materials, by-products, and residual solvents. A multi-step purification process is therefore essential.
-
Crystallization: This technique is ideal for removing bulk impurities and is often the first step. It relies on differences in solubility between the target compound and its contaminants.[9][10]
-
Preparative Chromatography: For removing structurally similar impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers high resolving power, though it requires careful method development to optimize the separation and yield.[11]
The goal of purification is to achieve the highest possible purity, ideally exceeding 99.5%, to serve as a reliable standard.[12]
Identity Confirmation: An Unambiguous Structural Portrait
Before a material can be quantified, its identity must be unequivocally confirmed. This is achieved by using a combination of spectroscopic techniques that probe different aspects of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[2][13][14][15]
-
¹H NMR: Confirms the presence and connectivity of hydrogen atoms. The spectrum should be consistent with the number of protons in different environments within the molecule.
-
¹³C NMR & DEPT: Identifies all unique carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals longer-range (2- and 3-bond) correlations between protons and carbons, allowing for the definitive connection of molecular fragments.[13][16][17]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a critical check on the molecular formula.[18][19][20] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition, adding a high degree of confidence to the identity assignment.
Table 1: Summary of Identity Confirmation Techniques
| Technique | Purpose | Expected Outcome for C₁₁H₁₀O₃ |
| ¹H NMR | Structural confirmation and proton environment analysis | Signals corresponding to aromatic, methyl, methylene, and epoxide protons with appropriate splitting patterns. |
| ¹³C NMR | Carbon skeleton confirmation | 11 distinct carbon signals, including carbonyl, aromatic, and aliphatic carbons. |
| 2D NMR | Connectivity mapping | Correlations confirming the isobenzofuranone structure and the position of the methyl and oxiranyl groups. |
| HRMS | Exact mass and molecular formula confirmation | Measured m/z value within 5 ppm of the calculated exact mass (190.06299 Da).[21][22] |
Purity Assessment: A Comparison of Orthogonal Methods
No single analytical method can definitively determine the absolute purity of a compound. A trustworthy purity value is established by employing several independent, or "orthogonal," techniques. The convergence of results from these different methods provides a high degree of confidence in the final assigned purity.
Caption: Orthogonal methods for establishing a certified purity value.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[23][24] A stability-indicating method must be developed, which is a method proven to separate the main compound from all potential process impurities and degradation products.[25]
-
Column & Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase combinations (e.g., Acetonitrile/Water, Methanol/Water) and pH modifiers (e.g., Formic Acid, Ammonium Acetate).
-
Gradient Optimization: Develop a gradient elution method that provides good resolution between the main peak and all impurity peaks.
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak purity and select a detection wavelength (e.g., 254 nm) where the analyte has significant absorbance.
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[26][27][28][29] The HPLC method must be able to resolve the parent peak from all degradant peaks formed.[30]
-
Validation: Perform a partial validation of the method for specificity, linearity, and sensitivity (limit of detection and quantitation).
The purity is typically reported as area percent, assuming all impurities have a similar response factor to the main compound.
Quantitative NMR (qNMR)
Unlike HPLC, qNMR is a primary analytical method that can determine the purity or concentration of a substance without needing a reference standard of the same compound.[31][32] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[12][33]
-
Standard Selection: Choose a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) with sharp, well-resolved peaks that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh both the analyte (our candidate reference standard) and the internal standard into a vial. Dissolve them completely in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Carefully integrate a well-resolved, unique peak for both the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the following equation[32]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.
Mass Balance Approach
This approach determines purity by difference, by quantifying all major impurities and subtracting them from 100%.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Quantified using Headspace Gas Chromatography (GC).
-
Non-volatile Impurities: Measured by Thermogravimetric Analysis (TGA), which records the weight of non-combustible residue after heating.[34]
Table 2: Comparative Purity Analysis Data (Hypothetical)
| Method | Principle | Result | Insights & Limitations |
| HPLC-UV (254 nm) | Chromatographic separation and UV detection | 99.82 area % | Excellent for detecting UV-active organic impurities. Assumes equal detector response for all impurities. |
| qNMR (vs. Maleic Acid) | Molar ratio to a certified internal standard | 99.75 % w/w | An absolute, primary method. Not dependent on detector response factors. Requires non-overlapping signals. |
| Mass Balance | Purity = 100% - (impurities) | 99.80 % w/w | Accounts for non-UV active and inorganic impurities. Highly dependent on the accuracy of each individual test. |
| Water (Karl Fischer) | 0.05 % | ||
| Residual Solvents (GC) | 0.10 % | ||
| Non-volatiles (TGA) | 0.05 % | ||
| Assigned Purity | Weighted average of orthogonal results | 99.8% | A highly confident value supported by multiple independent techniques. |
Physicochemical Characterization and Stability
A complete reference standard profile includes key physical properties and stability data.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to determine the melting point and to assess for the presence of different polymorphic forms.[35][36] TGA provides information on thermal stability and decomposition temperature.[37][38]
Stability Assessment
Long-term stability studies under ICH-recommended conditions are necessary to establish a retest date for the reference standard.[27] This ensures the standard remains suitable for its intended use over its lifetime.
Caption: The lifecycle of an in-house reference standard.
Conclusion
Establishing a reference standard for a novel compound like 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a rigorous, multi-disciplinary endeavor. It requires a well-designed synthesis, meticulous purification, and, most critically, a comprehensive characterization using a suite of orthogonal analytical techniques. By comparing the results from methods like HPLC, qNMR, and mass balance, a self-validating and highly trustworthy purity value can be assigned. This robustly characterized material can then serve as the bedrock of quality for all future research, development, and manufacturing activities.
References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
What is Mass Spectrometry?. (n.d.). Broad Institute. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]
-
Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (2025, November 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. Retrieved from [Link]
-
Epoxidation of Alkenes. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Epoxidation of Alkenes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024, November 15). PubMed. Retrieved from [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. Retrieved from [Link]
-
Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026, January 20). PMC. Retrieved from [Link]
-
Epoxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August). Journal of Natural Products. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). PharmaTech. Retrieved from [Link]
-
Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Medium. Retrieved from [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 5). PubMed. Retrieved from [Link]
-
Calculating Molecular Mass by ESI/nESI Mass Spectrometry. (2022, January). Native MS Guided Structural Biology Center. Retrieved from [Link]
-
Molecular Mass Spectrometry. (2020, June 13). Chemistry LibreTexts. Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. (2023, July 27). Moravek. Retrieved from [Link]
-
Optimizing Pharmaceutical Production with Advanced Separation Technologies. (2025, February 27). Hilaris Publisher. Retrieved from [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Synthesis of isobenzofuran derivatives from renewable 2-carene over halloysite nanotubes. (2020, July 15). Åbo Akademi University Research Portal. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
-
Analytical Services to Characterize New Chemical Entities. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). Certified Material Testing. Retrieved from [Link]
-
Understanding Compound Purification Practices. (n.d.). Moravek. Retrieved from [Link]
-
HPLC Testing & Analysis: Detailed Guide. (2024, July 23). Torontech. Retrieved from [Link]
-
Differential Scanning Calorimeter vs. Other Thermal Analysis Methods. (2025, August 18). LinkedIn. Retrieved from [Link]
-
What is Thermal Analysis? A Complete Guide. (2025, October 15). Torontech. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTech. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]
-
Thermal Analysis (TGA/DTA/DSC). (n.d.). ASU Core Research Facilities. Retrieved from [Link]
-
Four Keys to Reference Standard Management. (2024, January 29). MRIGlobal. Retrieved from [Link]
-
Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxidation of Alkenes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jchps.com [jchps.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 19. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. nativems.gatech.edu [nativems.gatech.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. moravek.com [moravek.com]
- 24. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. onyxipca.com [onyxipca.com]
- 29. skpharmteco.com [skpharmteco.com]
- 30. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 31. resolvemass.ca [resolvemass.ca]
- 32. emerypharma.com [emerypharma.com]
- 33. mdpi.com [mdpi.com]
- 34. resolvemass.ca [resolvemass.ca]
- 35. measurlabs.com [measurlabs.com]
- 36. torontech.com [torontech.com]
- 37. skztester.com [skztester.com]
- 38. cores.research.asu.edu [cores.research.asu.edu]
Advanced Analytical Comparison Guide: Elemental & Purity Analysis of ROMK Inhibitor Intermediate
Target Compound: 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one Application: Critical intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors for the treatment of cardiovascular diseases (hypertension, heart failure) [1].
In modern pharmaceutical development, verifying the structural integrity and bulk purity of synthetic intermediates is a non-negotiable quality gate. For a highly functionalized molecule like 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one—which contains a reactive epoxide (oxirane) and a stable phthalide (isobenzofuranone) core—relying on a single analytical technique is a critical vulnerability.
This guide objectively compares the three primary methodologies used for elemental and purity verification: Automated CHNS/O Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . By synthesizing theoretical calculations with field-proven experimental protocols, this guide provides a self-validating framework for analytical scientists.
Theoretical Elemental Calculation
Before empirical testing, we must establish the theoretical baseline. The target compound is derived from an isobenzofuran-1(3H)-one core, substituted with a methyl group at position 4 and an oxiran-2-yl group at position 5.
-
Chemical Formula: C₁₁H₁₀O₃
-
Exact Mass: 190.0629 Da
-
Molar Mass Calculation:
-
Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
-
Total Molar Mass: 190.198 g/mol
-
Theoretical Elemental Composition:
-
% C: (132.121 / 190.198) × 100 = 69.46%
-
% H: (10.080 / 190.198) × 100 = 5.30%
-
% O: (47.997 / 190.198) × 100 = 25.24%
Acceptance Criterion: For pharmaceutical intermediates, experimental elemental analysis must fall within ±0.3% of these theoretical values to confirm the absence of bulk inorganic salts or retained solvents.
Objective Comparison of Analytical Alternatives
To validate the synthesized intermediate, laboratories must choose between or combine different analytical methods. Table 1 summarizes the performance of each alternative.
Table 1: Performance Comparison of Analytical Methodologies
| Parameter | CHNS/O Combustion Analysis | Quantitative NMR (qNMR) | High-Resolution MS (HRMS) |
| Primary Output | Absolute bulk elemental % (C, H, N, S, O) | Absolute assay/purity (%) | Exact isotopic mass / Formula |
| Mechanism | High-temp oxidation & GC-TCD | Nuclear spin resonance vs. Internal Std | Ionization & Time-of-Flight (TOF) |
| Destructive? | Yes (Sample is combusted) | No (Sample can be recovered) | Yes (Sample is ionized) |
| Sample Size | 1 – 3 mg | 5 – 20 mg | < 0.1 mg |
| Blind Spots | Cannot distinguish structural isomers | Requires complete solubility | Misses neutral inorganic salts |
| Best Used For | Ruling out inorganic ash & solvent retention | Single-point replacement for routine assay [2] | Confirming exact molecular identity |
Scientific Causality: While HRMS confirms the identity of the molecule by matching the exact mass of 190.0629 Da, it is a poor indicator of bulk purity because it is blind to inorganic salts (like NaCl or MgSO₄ from workup). CHNS analysis detects these salts indirectly (the percentages will not add up to 100%). Conversely, qNMR provides a highly accurate absolute purity percentage by comparing the proton signals of the target against a certified internal standard [3].
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary system suitability tests (SST).
Protocol A: Automated CHNS/O Combustion Analysis
Objective: Verify the 69.46% C and 5.30% H theoretical values.
-
System Calibration (K-Factor Determination):
-
Weigh 1.0, 1.5, and 2.0 mg of a certified reference standard (e.g., Sulfanilamide or BBOT) using a microbalance (precision ±0.1 µg).
-
Combust at 1000°C in an oxygen-rich environment. Calculate the response factor (K-factor) for the Thermal Conductivity Detector (TCD).
-
-
Sample Preparation & Causality:
-
Weigh 1.5 mg of the synthesized 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one into a tin capsule.
-
Critical Step: Add 0.5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: The isobenzofuranone core is highly stable and prone to incomplete combustion (soot formation). V₂O₅ acts as an oxidation catalyst to ensure 100% conversion of carbon to CO₂.
-
-
Analysis & Validation:
-
Run a blank (empty tin capsule) to subtract atmospheric nitrogen/carbon background.
-
Run the sample in triplicate. The Relative Standard Deviation (RSD) between runs must be < 0.2%.
-
If the experimental %C is 67.10% (more than 0.3% off the 69.46% target), suspect retained ethyl acetate or inorganic salts from the silica column.
-
Protocol B: High-Precision qNMR Analysis
Objective: Determine the absolute mass fraction (purity) of the intermediate.
-
Internal Standard (IS) Selection:
-
Select Maleic Acid (certified qNMR standard) [4]. Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO-d₆, which perfectly avoids the aromatic protons (7.0-8.0 ppm), the oxirane protons (2.5-4.0 ppm), and the methyl protons (2.3 ppm) of the target compound.
-
-
Sample Preparation:
-
Accurately weigh ~10.0 mg of the target compound and ~5.0 mg of Maleic Acid into the same vial using a microbalance.
-
Dissolve completely in 0.6 mL of DMSO-d₆.
-
-
Parameter Optimization (The T1 Bottleneck):
-
Critical Step: Set the relaxation delay (D1) to 60 seconds. Causality: The protons on the rigid phthalide core have long longitudinal relaxation times (T1). If the D1 delay is too short (e.g., the standard 1-2 seconds), the core protons will not fully relax between pulses, leading to under-integration and a falsely low purity calculation [5].
-
-
Acquisition & Calculation:
-
Acquire 64 scans using a 90° pulse program.
-
Integrate the IS peak (6.26 ppm, 2H) and a distinct target peak (e.g., the isolated aromatic proton or the methyl singlet at 2.3 ppm, 3H).
-
Calculate absolute purity using the standard qNMR equation (comparing integral ratios, number of protons, molecular weights, and sample masses).
-
Analytical Decision Workflow
The following diagram illustrates the logical progression of verifying this specific ROMK inhibitor intermediate before releasing it for downstream synthesis.
Figure 1: Multimodal analytical decision workflow for verifying the ROMK inhibitor intermediate.
Conclusion
For 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, no single technique provides a complete picture. While HRMS confirms the exact mass of the oxirane-phthalide structure, it must be paired with either CHNS Elemental Analysis (to rule out inorganic/solvent contamination by validating the 69.46% Carbon theoretical limit) or qNMR (to establish an absolute mass fraction). By utilizing the self-validating protocols outlined above, researchers can ensure the integrity of their intermediates before proceeding to late-stage drug synthesis.
References
- Vertex Pharmaceuticals. (2016). Inhibitors of renal outer medullary potassium channel (WO2016127358A1).
-
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University.[Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.[Link]
-
Spectral Service AG. (2025). Purity Testing & Quantitative NMR Analysis.[Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, a compound featuring both a reactive epoxide (oxirane) ring and an isobenzofuranone (lactone) core. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established procedures for its constituent functional groups to ensure a robust and safe disposal pathway.
The cornerstone of this protocol is the principle of in-lab deactivation of reactive functional groups prior to collection by your institution's Environmental Health & Safety (EHS) department. This proactive approach minimizes risks associated with the handling and storage of reactive wastes.[1][2][3]
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is the first step in its safe management. This assessment is based on the known risks of its primary functional groups: epoxides and isobenzofuranones.
Epoxide (Oxirane) Moiety:
Epoxides are a class of cyclic ethers that are known for their high reactivity due to the strain in their three-membered ring.[4] This reactivity makes them valuable synthetic intermediates but also a potential hazard if not handled correctly.
-
Reactivity: Epoxides can react violently with acids, bases, oxidizing agents, and reducing agents.[5] They can also undergo exothermic polymerization, which can be initiated by heat or catalysts.[5]
-
Toxicity: Many epoxides are irritants to the skin, eyes, and respiratory tract.[6] Some are also classified as toxic and may have mutagenic or carcinogenic properties. Skin contact is a primary route of exposure and can lead to sensitization and dermatitis.[7]
Isobenzofuranone (Lactone) Moiety:
Isobenzofuranones, or phthalides, are a class of lactones (cyclic esters) that are found in many biologically active compounds.[8][9][10] While generally less reactive than epoxides, they still present hazards that must be considered.
-
Biological Activity: Many isobenzofuranone derivatives exhibit significant biological effects, including antiproliferative and cytotoxic activities.[8][11] This underscores the importance of avoiding environmental release and personal exposure.
-
Hydrolytic Instability: Lactones can undergo hydrolysis, particularly under basic conditions, to open the ring and form the corresponding hydroxy-carboxylate.[12][13][14][15]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, strict adherence to proper PPE is mandatory at all stages of handling and disposal.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the chemical and any reagents used during the deactivation process. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact, which can cause irritation and sensitization.[7] |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and spills. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | Prevents inhalation of any volatile compounds or aerosols.[5][7] |
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Vapors: Ensure the chemical fume hood is operational to contain any vapors.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Contact EHS: Report the spill to your institution's EHS department for guidance and to arrange for waste pickup.
Disposal Protocol: A Step-by-Step Guide
The primary route for the disposal of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one involves in-lab deactivation of the reactive epoxide and isobenzofuranone functionalities, followed by collection as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [5]
Part A: In-Lab Deactivation (Quenching)
This procedure should be performed in a chemical fume hood with all appropriate PPE. It is designed for small quantities of the compound (typically less than 5 grams).
Objective: To open the epoxide and isobenzofuranone rings to form a less reactive diol and hydroxy-carboxylate, respectively.
Reagents and Equipment:
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Round-bottom flask or beaker of appropriate size
-
pH paper or pH meter
-
1 M Hydrochloric Acid (HCl) for neutralization
Deactivation Workflow Diagram
Caption: Decision tree for the segregation of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one waste.
Do not mix the deactivated waste solution with the following:
-
Strong Acids: Although the solution is neutralized, mixing with strong acids could potentially lead to unforeseen reactions.
-
Strong Bases: Similarly, avoid mixing with strong bases.
-
Oxidizing and Reducing Agents: To prevent any potential redox reactions, keep this waste stream separate from strong oxidizers and reducers. [5]* Organic Solvents: Do not mix this aqueous waste stream with non-halogenated or halogenated organic solvent waste. [16] By adhering to this comprehensive disposal guide, you can ensure the safe and responsible management of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one waste in your laboratory, contributing to a culture of safety and environmental stewardship.
References
-
Dispose of Epoxy Safely? - Epoxycraft. (n.d.). Retrieved from [Link]
-
How to Dispose of Epoxy Resin: Proper Techniques and Guidelines. (n.d.). RESINPRO. Retrieved from [Link]
-
Guidelines for Safe Epoxy Disposal. (2024, May 22). Entropy Resins. Retrieved from [Link]
-
How to Dispose of Epoxy Resin Leftovers and Used Materials. (2025, February 9). YouTube. Retrieved from [Link]
-
Proper Disposal of Leftover Resin & Hardener. (n.d.). Epoxyworks. Retrieved from [Link]
-
Disposal of Highly Reactive Reagents. (2018, May 9). University of Pennsylvania, EHRS. Retrieved from [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved from [Link]
-
Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara, Environmental Health and Safety. Retrieved from [Link]
-
treating lactone with NaOH. (2025, October 13). Filo. Retrieved from [Link]
-
Chemical and Hazardous Waste. (n.d.). Harvard University, Environmental Health and Safety. Retrieved from [Link]
-
The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024, August 7). Retrieved from [Link]
-
Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved from [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. (2023, February 2). Molecules, 28(3), 1435. [Link]
-
Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved from [Link]
-
Pro-Handling of Reactive Chemicals. (2022, October 10). University of Louisville, Policy and Procedure Library. Retrieved from [Link]
-
Reactive chemicals and chemical reactions. (n.d.). Safety & Work. Retrieved from [Link]
-
-
Quenching Solvent Drying Still Bottoms. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]
-
-
Neutralization Guide. (n.d.). University of Georgia, Environmental Safety Division. Retrieved from [Link]
-
Quenching Procedures for Pyrophoric Materials. (n.d.). Scribd. Retrieved from [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. (2023, February 2). MDPI. Retrieved from [Link]
-
(PDF) Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. (2025, October 13). ResearchGate. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
-
How to Neutralize Chemical Spills. (2024, December 31). Lab Manager. Retrieved from [Link]
-
18.5: Reactions of Epoxides - Ring-opening. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Recovery of L-Lactic Acid from Poly(L-lactic acid) under Hydrothermal Conditions of Dilute Aqueous Sodium Hydroxide Solution. (2025, August 5). ResearchGate. Retrieved from [Link]
-
3-bromophthalide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013, February 1). Molecules, 18(2), 1881-1897. [Link]
-
Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. (n.d.). Digital CSIC. Retrieved from [Link]
-
Connecting the Chemical and Biological Reactivity of Epoxides. (n.d.). SciSpace. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]
-
Chemical Compatibility. (n.d.). Michigan State University, Environmental Health & Safety. Retrieved from [Link]
-
Safety: Chemical Compatibility, and Waste. (2025, September 17). Retrieved from [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Epoxide Reactions. (n.d.). BYJU'S. Retrieved from [Link]
-
hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Lactone Hydrolysis. (2017, March 14). YouTube. Retrieved from [Link]
-
ADDENDUM B2 1 2 CHEMICAL COMPATIBILITY ANALYSIS OF WASTE FORMS AND CONTAINER 3 MATERIALS 4. (n.d.). Retrieved from [Link]
Sources
- 1. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. umdearborn.edu [umdearborn.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. digital.csic.es [digital.csic.es]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. treating lactone with NaOH | Filo [askfilo.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Comprehensive Guide on PPE, Operational Logistics, and Disposal for High-Potency Intermediates
As drug development pushes toward more targeted therapies, the handling of highly reactive intermediates demands rigorous, scientifically grounded safety protocols. 4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (CAS: 1255206-70-2) is a critical building block in the synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors, which are pivotal in treating hypertension and chronic heart failure [1].
However, the very structural feature that makes this compound synthetically valuable—the oxirane (epoxide) ring—also renders it a potent electrophile. This guide provides laboratory professionals with a self-validating, step-by-step operational framework for handling this intermediate, ensuring both scientific integrity and absolute personnel safety.
Mechanistic Causality of Epoxide Hazards
To design an effective safety protocol, we must first understand the chemical causality behind the hazard. The oxirane ring in 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is highly strained (angular strain of ~27 kcal/mol). Because the epoxide is situated adjacent to an aromatic system (a styrene oxide derivative), the benzylic carbon is highly susceptible to nucleophilic attack via an
In a biological context, if this compound is inhaled, ingested, or absorbed through the skin, physiological nucleophiles—such as the amine groups in DNA bases or thiol groups in cysteine residues—will attack the epoxide. This ring-opening reaction forms irreversible covalent adducts (alkylation), directly leading to its classifications as a suspected carcinogen (H351), reproductive toxin (H361), and potent skin sensitizer (H317) [3].
Toxicity Mechanism: Epoxide ring-opening by biological nucleophiles leading to covalent alkylation.
Required Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling suspected carcinogenic alkylating agents. Epoxides can permeate thin latex or standard nitrile gloves over time, especially when dissolved in carrier solvents like THF or DMF. The following matrix outlines the mandatory PPE and the scientific rationale behind each choice.
| PPE Category | Specification & Material | Causal Rationale & Validation |
| Respiratory | NIOSH-approved PAPR or N95/P100 half-mask respirator. | Rationale: Prevents inhalation of aerosolized powder (H335, H351).Validation: Perform a positive/negative pressure seal check prior to every use to confirm barrier integrity. |
| Hands (Double) | Inner: Extended-cuff Butyl rubber.Outer: Heavy-duty Nitrile (≥8 mil). | Rationale: Butyl rubber provides superior resistance to organic solvents, while nitrile protects against physical abrasion and solid powder.Validation: Visually inspect and inflate gloves to check for pinhole leaks before donning. |
| Eyes/Face | Chemical splash goggles paired with a full face shield. | Rationale: Protects ocular mucosa from highly irritating dust (H319) and solvent splashes.Validation: Ensure goggles form a complete, gap-free seal against the face. |
| Body | Disposable Tyvek® suit or impermeable, chemical-resistant lab coat. | Rationale: Prevents accumulation of reactive dust on personal clothing, mitigating chronic exposure (H372). |
Operational Logistics: Step-by-Step Handling Procedure
Every interaction with 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one must be treated as a high-containment operation. The following protocol ensures a self-validating workflow that minimizes exposure risk.
Phase 1: Preparation and Engineering Controls
-
Validate Containment: Do not rely solely on digital fume hood monitors. Verify the inward face velocity of your Class II Type B2 Biological Safety Cabinet (BSC) or dedicated fume hood is between 80–120 feet per minute (fpm) using a calibrated handheld anemometer.
-
Establish a Drop Zone: Line the work surface with chemical-absorbent, plastic-backed bench paper to catch any micro-spills.
Phase 2: Weighing and Transfer
-
Static Mitigation: Epoxide powders can hold static charges, leading to dangerous aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and use grounded, anti-static spatulas.
-
Enclosed Transfer: Tare a sealable vial on the balance. Carefully dispense the required mass of the compound.
-
Seal and Decontaminate: Cap the vial inside the enclosure. Wipe the exterior of the sealed vial with an isopropanol-dampened wipe to remove trace dust before transferring it to the reaction hood.
Phase 3: Reaction Setup
-
Inert Atmosphere: Purge the primary reaction vessel with Argon or
. While the epoxide is chemically stable under ambient conditions, preventing moisture ingress prevents premature, uncontrolled hydrolysis. -
Closed-System Addition: Dissolve the compound in the designated solvent (e.g., THF) within the sealed vial, and transfer the solution to the reaction flask via a syringe or a closed addition funnel. Never pour the dry powder directly into an open reactor.
Disposal Plan: Chemical Quenching
Because this compound is harmful to aquatic life with long-lasting effects (H412), it must never be disposed of directly into aqueous or organic waste streams in its active epoxide form.
The most reliable method for neutralizing epoxides is acid-catalyzed hydrolysis [4]. Protonation of the oxirane oxygen increases the electrophilicity of the adjacent carbons, facilitating rapid nucleophilic attack by water to yield a stable, non-alkylating vicinal diol: 1-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)ethane-1,2-diol.
Disposal Mechanism: Acid-catalyzed hydrolysis of the reactive epoxide into a safe vicinal diol.
Step-by-Step Quenching and Validation Protocol
-
Solvent Dilution: Collect all unreacted starting material and reaction rinses. Ensure the epoxide is fully dissolved in a water-miscible co-solvent (e.g., THF or DMF) to prevent biphasic separation during quenching.
-
Acid Addition: In a dedicated fume hood, prepare a stirring solution of
Sulfuric Acid ( ) in water. -
Controlled Quenching: Slowly add the epoxide solution to the stirring acid at room temperature (maintain a 1:5 ratio of organic to acid to safely dissipate any exothermic heat of mixing). Stir vigorously for 2 to 4 hours.
-
System Validation (Critical Step): To validate that the quenching is complete, pull a 100 µL aliquot of the mixture. Neutralize it with saturated
, extract with ethyl acetate, and spot it on a TLC plate alongside a reference standard of the active epoxide. The complete disappearance of the high- epoxide spot and the appearance of a polar, low- diol spot confirms the destruction of the hazard. -
Final Disposal: Once validated, neutralize the bulk quenching mixture to pH 7 using
. The neutralized solution can now be safely transferred to standard hazardous waste containers for incineration.
References
- Source: World Intellectual Property Organization (WIPO)
-
Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Source: Arkivoc (Arkat USA) URL: [Link]
-
Title: In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis Source: Royal Society Publishing URL: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
